3,4-Diethyl-3-methylhexane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
61868-70-0 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,4-diethyl-3-methylhexane |
InChI |
InChI=1S/C11H24/c1-6-10(7-2)11(5,8-3)9-4/h10H,6-9H2,1-5H3 |
InChI Key |
ZFMWIWWLOKHXHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)(CC)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,4-Diethyl-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 3,4-diethyl-3-methylhexane (CAS RN: 61868-70-0), a saturated acyclic hydrocarbon. Due to the limited availability of direct experimental data for this specific branched alkane, this document combines reported values with established principles of organic chemistry to offer a robust profile. It includes a summary of its physical and chemical properties, proposed detailed methodologies for its synthesis, and an analysis of its expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may encounter or consider this molecule in their work.
Chemical and Physical Properties
This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1][2] Its structure consists of a hexane (B92381) backbone substituted with two ethyl groups at the 3 and 4 positions and a methyl group at the 3 position. This high degree of branching significantly influences its physical properties compared to its straight-chain isomer, n-undecane.
Table 1: Summary of Chemical and Physical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Registry Number | 61868-70-0 | PubChem[1][2] |
| Molecular Formula | C₁₁H₂₄ | PubChem[1][2] |
| Molecular Weight | 156.31 g/mol | PubChem[1][2] |
| Boiling Point | Approximately 190 °C | Smolecule |
| Refractive Index | 1.439 | Smolecule |
| Density | Not available (expected to be < 1 g/mL) | N/A |
| Melting Point | Not available (expected to be low) | N/A |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General alkane properties |
Reactivity and Chemical Behavior
As a saturated alkane, this compound exhibits the characteristic low reactivity of this class of compounds. Its chemical behavior is dominated by the strength and nonpolar nature of its C-C and C-H single bonds.
-
Combustion: Like other hydrocarbons, it undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.
-
Reaction: 2 C₁₁H₂₄ + 35 O₂ → 22 CO₂ + 24 H₂O
-
-
Halogenation: In the presence of ultraviolet (UV) light, it can react with halogens (e.g., chlorine or bromine) via a free-radical chain mechanism. This reaction is typically non-selective and can lead to a mixture of halogenated products.
-
Cracking: At high temperatures and pressures, particularly in the presence of a catalyst, the C-C bonds can break in a process known as cracking, yielding a mixture of smaller alkanes and alkenes.
Experimental Protocols: Synthesis of this compound
Synthesis via Grignard Reaction
This method involves the reaction of a Grignard reagent with a suitable ketone, followed by reduction of the resulting tertiary alcohol.
Step 1: Formation of the Grignard Reagent (Ethylmagnesium Bromide)
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used. All glassware must be scrupulously dry.
-
Reagents: Magnesium turnings and anhydrous diethyl ether are placed in the flask. Bromoethane (B45996) is dissolved in anhydrous diethyl ether and placed in the dropping funnel.
-
Procedure: A small amount of the bromoethane solution is added to the magnesium turnings to initiate the reaction, which is indicated by the formation of bubbles. The remaining bromoethane solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.
Step 2: Reaction with 3-Methyl-4-heptanone
-
Procedure: The prepared Grignard reagent is cooled in an ice bath. A solution of 3-methyl-4-heptanone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for one hour. The reaction is then quenched by carefully pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol (3,4-diethyl-3-methyl-4-hexanol).
Step 3: Reduction of the Tertiary Alcohol
-
Procedure: The crude tertiary alcohol is subjected to a reduction reaction, for example, using a Wolff-Kishner reduction or by conversion to a halide followed by reduction with a metal hydride, to yield the final product, this compound.
-
Purification: The final product is purified by fractional distillation.
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Synthesis via Wurtz Reaction
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. To synthesize the target molecule, a mixed Wurtz reaction would be required, which often leads to a mixture of products. However, for illustrative purposes, a hypothetical targeted coupling is described.
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet is used.
-
Reagents: Sodium metal is dispersed in an anhydrous solvent such as dry ether or tetrahydrofuran. A mixture of 3-bromo-3-methylhexane and bromoethane is prepared in the same solvent.
-
Procedure: The alkyl halide mixture is added dropwise to the sodium dispersion with vigorous stirring. The reaction is often exothermic and may require initial heating to start.
-
Work-up: After the reaction is complete, any unreacted sodium is carefully quenched with a small amount of ethanol. The reaction mixture is then washed with water. The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed.
-
Purification: The desired product, this compound, is separated from the side products (n-butane and 3,6-dimethyl-3,6-diethyl-octane) by fractional distillation.
Caption: Logical flow of the Wurtz reaction for the synthesis of this compound.
Spectroscopic Data Analysis (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar alkyl groups and the existence of stereoisomers. The signals would likely appear in the upfield region (δ 0.8-1.5 ppm), characteristic of alkanes. The spectrum would show overlapping multiplets for the methyl and methylene (B1212753) protons.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide a clearer picture of the carbon skeleton. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically non-equivalent, resulting in 11 distinct signals in the upfield region of the spectrum.
Mass Spectrometry (Predicted)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be characteristic of branched alkanes, with prominent peaks resulting from the cleavage of C-C bonds at the points of branching, leading to the formation of stable carbocations.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound will be typical for an alkane, showing:
-
C-H stretching vibrations: Strong absorptions in the 2850-2970 cm⁻¹ region.
-
C-H bending vibrations: Absorptions around 1465 cm⁻¹ (for CH₂ and CH₃ groups) and 1375 cm⁻¹ (for CH₃ groups). The absence of significant absorptions outside of these regions would confirm the lack of functional groups.
Caption: Predicted spectroscopic features of this compound.
Conclusion
This compound is a highly branched alkane with physical and chemical properties characteristic of this class of compounds. While specific experimental data is sparse, its behavior and spectroscopic features can be reliably predicted based on its structure. The synthetic protocols outlined in this guide provide a practical foundation for its preparation in a laboratory setting. This technical guide serves as a foundational resource for scientists and researchers, enabling a better understanding of this molecule's properties and potential applications.
References
An In-depth Technical Guide to 3,4-Diethyl-3-methylhexane
CAS Number: 61868-70-0
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of the branched alkane, 3,4-diethyl-3-methylhexane. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require detailed information on this compound.
Physicochemical Properties
This compound is a saturated hydrocarbon and an isomer of undecane (B72203). Its physical and chemical properties are summarized in the table below. These properties are characteristic of branched alkanes, indicating a non-polar nature and low reactivity under standard conditions.
| Property | Value | Reference(s) |
| CAS Number | 61868-70-0 | [1][2] |
| Molecular Formula | C₁₁H₂₄ | [1][3][4] |
| Molecular Weight | 156.31 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Boiling Point | Approximately 190 °C | [3] |
| Refractive Index | 1.439 | [3] |
| LogP (Octanol/Water Partition Coefficient) | 4.24890 | [1] |
| SMILES | CCC(CC)C(C)(CC)CC | [1][2] |
| InChIKey | ZFMWIWWLOKHXHC-UHFFFAOYSA-N | [1][2] |
Synthesis and Reactivity
As a saturated alkane, this compound is relatively inert. Its chemical reactivity is primarily limited to combustion, halogenation under UV light, and thermal cracking at high temperatures.[3]
The synthesis of highly branched alkanes such as this compound can be achieved through various methods in organic chemistry. One of the most effective methods for the controlled formation of carbon-carbon bonds to create complex alkanes is the Corey-House synthesis.[5][6][7] This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[5][7]
Experimental Protocol: A Representative Corey-House Synthesis
Objective: To synthesize a branched alkane via the coupling of a Gilman reagent with an alkyl halide.
Materials:
-
Alkyl halide 1 (for the Gilman reagent)
-
Alkyl halide 2 (the coupling partner)
-
Lithium metal
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation of the Alkyllithium Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Add lithium metal (2.0 equivalents) to the flask containing anhydrous diethyl ether.
-
Slowly add a solution of the first alkyl halide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the lithium suspension. The reaction is often exothermic and may gently reflux.
-
Maintain the reflux for 1 hour after the addition is complete.
-
Allow the reaction to cool to room temperature.
-
-
Formation of the Gilman Reagent (Lithium Dialkylcuprate):
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a slurry of copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.
-
Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared alkyllithium solution (1.0 equivalent) to the copper(I) iodide slurry with vigorous stirring. The reaction mixture will change color, indicating the formation of the Gilman reagent.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Coupling Reaction:
-
To the Gilman reagent at -78 °C, slowly add a solution of the second alkyl halide (1.0 equivalent) in anhydrous diethyl ether.
-
Allow the reaction to warm slowly to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain the target alkane.
-
Synthesis Workflow Diagram
Caption: A logical workflow for the synthesis of branched alkanes via the Corey-House reaction.
Spectroscopic Data and Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the identity of this compound. Below are the expected spectroscopic characteristics based on its structure and data from similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is characterized by absorptions from C-H and C-C bond vibrations.[8][9] For this compound, the following peaks are expected:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2850-3000 | C-H stretch (sp³ hybridized) | Strong |
| 1450-1470 | -CH₂- scissoring and -CH₃ asymmetric bending | Medium |
| 1375 | -CH₃ symmetric bending (umbrella mode) | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would be complex due to the number of chemically non-equivalent protons. Signals would appear in the upfield region (typically 0.8-1.5 ppm). The methyl protons would likely appear as triplets, while the methylene (B1212753) protons would show more complex splitting patterns (multiplets) due to coupling with adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum is expected to show distinct signals for each of the non-equivalent carbon atoms in the molecule. All signals would appear in the aliphatic region of the spectrum (typically 10-40 ppm).
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), this compound would exhibit a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks corresponding to the loss of alkyl fragments, leading to the formation of stable carbocations. Common fragmentation would involve the cleavage of C-C bonds, particularly at the branching points.
Applications
Due to its branched structure and hydrocarbon nature, this compound is expected to have applications similar to other undecane isomers. These primarily include:
-
Solvent: Its non-polar nature makes it a suitable solvent for other non-polar substances.[10]
-
Fuel Component: It can be a component of gasoline and other fuels, where branched alkanes are valued for their higher octane (B31449) ratings.
-
Reference Standard: In analytical chemistry, it can be used as a reference compound in techniques like gas chromatography (GC) for the identification of components in complex hydrocarbon mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4-DIETHYLHEXANE(19398-77-7) 1H NMR spectrum [chemicalbook.com]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. This compound | C11H24 | CID 22242099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Corey-House_synthesis [chemeurope.com]
- 6. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 7. byjus.com [byjus.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Buy this compound | 61868-70-0 [smolecule.com]
An In-depth Technical Guide on the Molecular Structure and Properties of 3,4-Diethyl-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 3,4-diethyl-3-methylhexane. While direct biological activity and specific applications in drug development for this molecule are not extensively documented, this guide also explores the broader context of branched alkanes in pharmaceutical sciences.
Molecular Structure and Identification
This compound is a saturated, branched-chain alkane. Its structure consists of a hexane (B92381) main chain with two ethyl substituents at the third and fourth carbon atoms, and a methyl substituent at the third carbon atom.
Molecular Diagram:
Caption: 2D representation of the this compound molecular structure.
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are summarized in the table below. Spectroscopic data for this specific molecule is not widely available in public databases. However, characteristic data for similar branched alkanes are provided for reference.
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| IUPAC Name | This compound |
| CAS Number | 61868-70-0 |
| Molecular Weight | 156.31 g/mol |
| Boiling Point | Approximately 190 °C |
| Refractive Index | 1.439 |
| SMILES | CCC(CC)C(C)(CC)CC |
| InChIKey | ZFMWIWWLOKHXHC-UHFFFAOYSA-N |
Reference Spectroscopic Data (for 3,4-Diethylhexane):
-
¹H NMR: Signals for methyl (CH₃) and methylene (B1212753) (CH₂) groups would be expected in the upfield region (approximately 0.8-1.5 ppm). The overlapping signals would create a complex splitting pattern.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and characteristic fragmentation patterns resulting from the loss of alkyl groups.
Synthesis of this compound
Detailed, validated experimental protocols for the specific synthesis of this compound are not extensively published. However, its synthesis can be achieved through established methods for forming carbon-carbon bonds, such as the Grignard reaction or Corey-House synthesis. An illustrative protocol based on the Corey-House synthesis is provided below.
Illustrative Experimental Protocol: Corey-House Synthesis
This protocol describes a plausible, though not specifically cited, method for the synthesis of this compound.
Objective: To synthesize this compound via the coupling of an organocuprate reagent with an alkyl halide.
Materials:
-
Lithium metal
-
Copper(I) iodide
-
3-bromo-3-methylhexane
-
Anhydrous diethyl ether
-
Dry ice and acetone (B3395972) for cooling bath
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of sec-butyllithium (B1581126):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add lithium metal to anhydrous diethyl ether.
-
Slowly add a solution of 2-chlorobutane in anhydrous diethyl ether. The reaction is exothermic and will gently reflux.
-
Maintain reflux for 1 hour after the addition is complete.
-
Cool the solution to room temperature. The concentration of the resulting sec-butyllithium should be determined by titration.
-
-
Formation of the Gilman Reagent (Lithium di-sec-butylcuprate):
-
In a separate flame-dried flask under an inert atmosphere, prepare a slurry of copper(I) iodide in anhydrous diethyl ether.
-
Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared sec-butyllithium solution to the copper(I) iodide slurry with vigorous stirring.
-
Stir the mixture at -78 °C for 30 minutes to allow for the formation of the Gilman reagent.
-
-
Coupling Reaction:
-
To the Gilman reagent at -78 °C, slowly add a solution of 3-bromo-3-methylhexane in anhydrous diethyl ether.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Synthesis and Purification Workflow:
Technical Guide: Physicochemical Properties of 3,4-Diethyl-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-diethyl-3-methylhexane, with a primary focus on its boiling point. An understanding of this fundamental property is critical for its application in organic synthesis, as a solvent, or as a component in fuel formulations. This document outlines the experimentally determined boiling point, the underlying principles governing this property, a detailed experimental protocol for its determination, and a comparative analysis with its structural isomers.
Physicochemical Data
The boiling point of a substance is a key physical constant that is sensitive to its molecular structure. For alkanes, boiling points are influenced by intermolecular van der Waals forces, which are dependent on the surface area and polarizability of the molecule.
Boiling Point of this compound
The experimentally determined boiling point of this compound is approximately 190 °C . This value is a critical parameter for its purification by distillation and for its use in various chemical processes.
Comparative Boiling Point Analysis
To understand the effect of molecular structure on boiling point, it is instructive to compare this compound with its straight-chain isomer, n-undecane, and other branched isomers. Generally, for alkanes with the same molecular weight, a higher degree of branching leads to a more compact, spherical shape with a smaller surface area. This reduction in surface area decreases the effectiveness of intermolecular van der Waals forces, resulting in a lower boiling point.[1]
| Compound | IUPAC Name | Molecular Formula | Structure | Boiling Point (°C) |
| This compound | This compound | C₁₁H₂₄ | Branched | ~190 |
| n-Undecane | Undecane | C₁₁H₂₄ | Straight-chain | 196[1][2] |
Experimental Protocol: Boiling Point Determination
The following protocol details the micro-scale determination of a liquid's boiling point using the Siwoloboff method with a Thiele tube. This method is suitable for small sample volumes and provides accurate results.[3][4]
Materials and Apparatus
-
Sample of this compound
-
Thiele tube
-
Mineral oil or other suitable high-boiling liquid
-
Thermometer (-10 °C to 250 °C)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or other heat source
-
Safety goggles and lab coat
Procedure
-
Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with this compound.
-
Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil to a level just above the side-arm.
-
Immersion: Carefully insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is immersed in the oil bath. The rubber band should remain above the oil level.
-
Heating: Gently heat the side-arm of the Thiele tube with a small flame from a Bunsen burner. The convection currents in the oil will ensure uniform heating.[5]
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.
-
Boiling Point Identification: Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample is boiling.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[3][4]
-
Repeat: For accuracy, allow the apparatus to cool further and repeat the heating and cooling cycle to obtain a second reading.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the boiling point using the Thiele tube method.
Caption: Workflow for Boiling Point Determination.
Structure-Property Relationship
The diagram below illustrates the relationship between the molecular structure of C₁₁H₂₄ isomers and their boiling points, highlighting the effect of branching.
Caption: Effect of Branching on Boiling Point.
References
Navigating the Spectral Landscape of 3,4-Diethyl-3-methylhexane: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the spectral characteristics of the branched alkane, 3,4-diethyl-3-methylhexane. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its predicted spectral data across Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR). Due to the absence of publicly available experimental spectra for this compound, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous branched alkanes.
Introduction
This compound (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ) is a saturated hydrocarbon belonging to the class of branched alkanes.[1] The structural complexity arising from its stereocenters and multiple ethyl and methyl substitutions results in a unique spectral signature. Understanding these spectral properties is fundamental for its identification and characterization in various chemical and pharmaceutical applications. This guide synthesizes predictive data for its mass spectrum, ¹³C-NMR, and ¹H-NMR, alongside standardized experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of fragmentation patterns of similar branched alkanes and empirical NMR chemical shift calculations.
Table 1: Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to be characterized by extensive fragmentation, typical for branched alkanes, with a weak or absent molecular ion peak.[2][3][4] Cleavage is favored at the branching points, leading to the formation of more stable carbocations.[2][5][6] The loss of the largest alkyl substituent at a branch is generally a preferred fragmentation pathway.[3]
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 156 | [C₁₁H₂₄]⁺• | Molecular Ion (expected to be of very low abundance or absent) |
| 127 | [C₉H₁₉]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 113 | [C₈H₁₇]⁺ | Loss of a propyl radical (•C₃H₇) |
| 99 | [C₇H₁₅]⁺ | Loss of a butyl radical (•C₄H₉) |
| 85 | [C₆H₁₃]⁺ | Cleavage at the C3-C4 bond |
| 71 | [C₅H₁₁]⁺ | Cleavage at the C4-C5 bond |
| 57 | [C₄H₉]⁺ | Further fragmentation |
| 43 | [C₃H₇]⁺ | Further fragmentation |
| 29 | [C₂H₅]⁺ | Further fragmentation |
Table 2: Predicted ¹³C-NMR Spectral Data
The predicted ¹³C-NMR spectrum of this compound is expected to show distinct signals for each of its unique carbon atoms, given its asymmetric structure. The chemical shifts are predicted to be in the typical upfield region for aliphatic hydrocarbons.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C1 | ~14 | Primary (CH₃) |
| C2 | ~23 | Secondary (CH₂) |
| C3 | ~45 | Quaternary |
| C4 | ~50 | Tertiary (CH) |
| C5 | ~25 | Secondary (CH₂) |
| C6 | ~14 | Primary (CH₃) |
| C3-CH₃ | ~20 | Primary (CH₃) |
| C3-CH₂CH₃ | ~30 | Secondary (CH₂) |
| C3-CH₂C H₃ | ~12 | Primary (CH₃) |
| C4-CH₂CH₃ | ~28 | Secondary (CH₂) |
| C4-CH₂C H₃ | ~11 | Primary (CH₃) |
Table 3: Predicted ¹H-NMR Spectral Data
The ¹H-NMR spectrum of this compound is anticipated to be complex due to significant signal overlap, a common feature in the spectra of branched alkanes. Protons on methyl groups will likely appear as triplets, while methylene (B1212753) protons will exhibit more complex splitting patterns (multiplets) due to coupling with neighboring non-equivalent protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Methyl Protons (CH₃) | 0.8 - 1.0 | Triplet | 9H |
| Methylene Protons (CH₂) | 1.1 - 1.4 | Multiplet | 8H |
| Methine Proton (CH) | 1.4 - 1.6 | Multiplet | 1H |
| Methyl Protons on Ethyl Groups | 0.8 - 1.0 | Triplet | 6H |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for this compound.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as hexane (B92381) or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 20-200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹³C-NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment.
-
Spectral Width: 0-60 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹H-NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: 0-2 ppm.
-
Number of Scans: Typically 16-64 scans.
-
Workflow and Data Analysis
The logical flow for the spectral analysis of this compound is outlined below.
Caption: Logical workflow for the spectral analysis of this compound.
This comprehensive guide provides a foundational understanding of the predicted spectral data and analytical methodologies for this compound. These insights are crucial for its unambiguous identification and characterization in complex mixtures, thereby supporting advancements in chemical research and drug development.
References
- 1. This compound | C11H24 | CID 22242099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GCMS Section 6.9.2 [people.whitman.edu]
- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
An In-depth Technical Guide to 3,4-Diethyl-3-methylhexane
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3,4-Diethyl-3-methylhexane, targeted towards researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Properties
IUPAC Name: this compound[1]
Synonyms:
Molecular Structure:
Caption: Molecular structure of this compound.
Quantitative Physicochemical Data:
| Property | Value | Unit | Source |
| Molecular Formula | C11H24 | [1] | |
| Molecular Weight | 156.31 | g/mol | [1] |
| CAS Number | 61868-70-0 | [1] |
Experimental Protocols
Detailed, validated experimental protocols for the specific synthesis of this compound are not widely published. However, general and well-established methods for the synthesis of branched alkanes can be adapted. Below are illustrative protocols based on common synthetic organic chemistry techniques.
Synthesis via Grignard Reaction (Illustrative Protocol)
The Grignard reaction is a versatile method for the formation of carbon-carbon bonds. A potential route to this compound could involve the reaction of a Grignard reagent with a suitable ketone.
Reaction Scheme: 3-pentanone (B124093) + sec-butylmagnesium bromide → 3,4-diethyl-3-hexanol, followed by reduction to this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
3-pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Reducing agent (e.g., HI/P or catalytic hydrogenation setup)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether.
-
Add a small amount of the 2-bromobutane solution to the magnesium. The reaction should commence, indicated by bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the cooled Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Reduction of the Tertiary Alcohol:
-
The resulting tertiary alcohol (3,4-diethyl-3-hexanol) is then reduced to the alkane. This can be achieved through various methods, such as heating with concentrated hydriodic acid and red phosphorus, or through a two-step process of dehydration to the alkene followed by catalytic hydrogenation.
-
-
Purification:
-
The final product, this compound, is purified by fractional distillation.
-
Analysis by Gas Chromatography (General Protocol)
Gas chromatography (GC) is the primary analytical technique for determining the purity of volatile organic compounds like this compound.
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Capillary column suitable for hydrocarbon analysis (e.g., a non-polar phase like DB-1 or similar).
-
Helium or hydrogen as the carrier gas.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or pentane).
-
-
GC Method Setup:
-
Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250 °C).
-
Set the detector temperature appropriately for the FID (e.g., 300 °C).
-
Implement a suitable oven temperature program, for example, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 200 °C) to ensure the separation of any potential impurities.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time. This can be confirmed by running a standard of the pure compound.
-
The peak area is proportional to the concentration of the compound, allowing for quantitative analysis.
-
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physical Characteristics of 3,4-Diethyl-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diethyl-3-methylhexane is a saturated, branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the alkane family, it is a nonpolar compound, characterized by single covalent bonds between its carbon and hydrogen atoms. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, outlines experimental protocols for their determination, and presents a visualization of its molecular structure. This information is critical for its application in various research and development contexts, including its use as a reference compound, in solvent studies, and for understanding structure-property relationships in hydrocarbons.
Molecular Structure and Identification
The structural arrangement of this compound consists of a six-carbon hexane (B92381) backbone. A methyl group is attached to the third carbon atom, and ethyl groups are attached to the third and fourth carbon atoms.
Caption: 2D molecular structure of this compound.
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are computationally predicted and should be regarded as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| CAS Number | 61868-70-0 | [1][2] |
| Boiling Point | Approximately 190 °C | |
| Refractive Index | 1.439 | [3] |
| Density | Computed Value | |
| Melting Point | Computed Value | |
| Solubility | Insoluble in water; soluble in organic solvents.[4][5] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physical properties of liquid alkanes like this compound.
Determination of Boiling Point (Capillary Method)
This method is suitable for small sample volumes and provides a relatively accurate measurement of the boiling point.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Sample of this compound
-
Bunsen burner or heating mantle
Procedure:
-
A small amount of the liquid sample is placed in the test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in the heating bath.
-
The bath is heated gradually. As the temperature rises, a stream of air bubbles will emerge from the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point of the sample.
Determination of Refractive Index (Abbe Refractometer)
An Abbe refractometer is a common instrument for measuring the refractive index of liquids.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Sample of this compound
-
Solvent for cleaning (e.g., ethanol (B145695) or acetone)
-
Soft tissue paper
Procedure:
-
Ensure the prisms of the refractometer are clean and dry.
-
Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).
-
Using a dropper, place a few drops of the sample onto the surface of the lower prism.
-
Close the prisms firmly.
-
Allow the sample to reach thermal equilibrium, which can be facilitated by a connected water bath set to a standard temperature (e.g., 20°C).
-
Adjust the light source and mirror to achieve optimal illumination of the field of view.
-
Rotate the knob to bring the borderline between the light and dark regions into the center of the crosshairs.
-
If a colored band is visible, adjust the compensator to sharpen the borderline to a black and white contrast.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly with a suitable solvent and soft tissue after the measurement.
Determination of Density (Pycnometer Method)
The pycnometer method is a precise technique for determining the density of liquids.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
-
Sample of this compound
-
Distilled water
-
Solvent for cleaning (e.g., acetone)
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m₁).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper, and any excess liquid will be expelled through the capillary.
-
Thermostat the pycnometer in a constant temperature water bath until it reaches the desired temperature.
-
Carefully wipe dry the outside of the pycnometer and weigh it (m₂).
-
Empty and clean the pycnometer. Fill it with distilled water and repeat the thermostatting and weighing process (m₃).
-
The density of the sample (ρ_sample) can be calculated using the following formula, where ρ_water is the known density of water at the experimental temperature:
ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water
Logical Relationships: Structure and Physical Properties
The physical properties of alkanes are directly influenced by their molecular structure. For this compound, its branched nature plays a significant role in its physical characteristics compared to a straight-chain alkane with the same number of carbon atoms (undecane).
Caption: Relationship between molecular structure and physical properties.
The high degree of branching in this compound reduces the effective surface area for intermolecular contact. This leads to weaker van der Waals dispersion forces compared to its straight-chain isomer, n-undecane. Consequently, branched alkanes like this compound tend to have lower boiling points.[5][6][7] Like other alkanes, its nonpolar nature makes it virtually insoluble in water but soluble in nonpolar organic solvents.[4][5]
References
- 1. This compound | C11H24 | CID 22242099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:61868-70-0 | Chemsrc [chemsrc.com]
- 3. This compound [stenutz.eu]
- 4. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3,4-Diethyl-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, commercial availability, and synthetic methodologies for 3,4-Diethyl-3-methylhexane (CAS No. 61868-70-0). While this specific branched alkane is not directly implicated in signaling pathways or drug development, this document serves as a resource for its sourcing and synthesis for research applications.
Physicochemical Properties
This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1] As a member of the alkane family, it is a non-polar molecule with low reactivity, primarily undergoing combustion and free-radical halogenation.[1] Its physical properties are influenced by its molecular structure, which features two ethyl groups and one methyl group attached to a hexane (B92381) backbone.[1]
| Property | Value | Reference |
| CAS Number | 61868-70-0 | [2] |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| Molecular Weight | 156.31 g/mol | [1][3] |
| Boiling Point | approx. 190 °C | [1] |
| Refractive Index | 1.439 | [1][3] |
| IUPAC Name | This compound | [2] |
| SMILES | CCC(CC)C(C)(CC)CC | [2] |
| InChIKey | ZFMWIWWLOKHXHC-UHFFFAOYSA-N | [2][3] |
Commercial Availability
Experimental Protocols
Given the limited commercial availability, a reliable synthetic route is crucial for obtaining this compound. The Corey-House synthesis is a powerful and versatile method for forming carbon-carbon bonds and is well-suited for the preparation of unsymmetrical alkanes.[4][5] The following protocol is a proposed adaptation of the Corey-House synthesis for this compound, based on established procedures for similar molecules.[6]
Proposed Synthesis of this compound via Corey-House Reaction
This synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[4][5]
Step 1: Preparation of the Gilman Reagent (Lithium diethylcuprate)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet (Argon or Nitrogen), add lithium metal (2.0 equivalents) to anhydrous diethyl ether.
-
Slowly add a solution of ethyl bromide (2.0 equivalents) in anhydrous diethyl ether to the lithium suspension. The reaction is exothermic and will result in the formation of ethyllithium (B1215237).
-
In a separate flame-dried flask under an inert atmosphere, prepare a slurry of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the CuI slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared ethyllithium solution (2.0 equivalents) to the cooled CuI slurry with vigorous stirring. This will form a Gilman reagent, lithium diethylcuprate ((CH₃CH₂)₂CuLi).
Step 2: Coupling Reaction
-
To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 3-bromo-3-methylhexane (1.0 equivalent) in anhydrous diethyl ether.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Note: All glassware must be rigorously dried, and the reaction must be carried out under a dry, inert atmosphere due to the moisture and air sensitivity of the organolithium and Gilman reagents.[6]
Safety Information
-
Flammability: Alkanes are highly flammable. Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use explosion-proof equipment.[9]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[7][8]
-
Drowsiness or Dizziness: May cause drowsiness or dizziness.[7][8]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[7][8]
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Logical Workflow for Sourcing and Synthesis
The following diagram illustrates a logical workflow for a researcher requiring this compound.
Caption: Logical workflow for obtaining this compound.
References
- 1. Buy this compound | 61868-70-0 [smolecule.com]
- 2. This compound | C11H24 | CID 22242099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. cpachem.com [cpachem.com]
- 9. airgas.com [airgas.com]
Navigating the Uncharted: A Technical Guide to the Safe Handling of 3,4-Diethyl-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Diethyl-3-methylhexane (CAS No. 61868-70-0) is readily available in public databases. The following safety and handling guidelines are extrapolated from data on structurally similar branched-chain alkanes, such as 3-Ethyl-4-methylhexane and 3-Methylhexane. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory setting.
Executive Summary
This technical guide provides a comprehensive overview of the presumed safety, handling, and disposal protocols for this compound, a branched-chain alkane.[1] In the absence of specific toxicological and safety data, a precautionary approach is warranted. This document synthesizes available information on similar chemical compounds to provide researchers, scientists, and drug development professionals with a framework for safe laboratory practices. The key areas covered include hazard identification, personal protective equipment, storage and handling procedures, spill management, and waste disposal.
Physicochemical and Hazard Profile
This compound is a branched-chain alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol .[1] While specific experimental data for this compound is scarce, its structural analogues suggest it is a flammable liquid with potential health hazards.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C11H24 | PubChem[2] |
| Molecular Weight | 156.31 g/mol | Smolecule[1] |
| CAS Number | 61868-70-0 | PubChem[2] |
| Boiling Point | ~190 °C | Smolecule[1] |
| Appearance | Not specified, likely a colorless liquid | Inferred |
| LogP | 4.24890 | Chemsrc[3] |
Table 2: Inferred GHS Hazard Classification
The following classifications are based on data for similar branched alkanes and should be considered provisional for this compound.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[4] |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[4][5][6][7] |
| Skin Irritation | 2 | H315: Causes skin irritation[4][5][6][7] |
| Specific target organ toxicity - single exposure | 3 | H336: May cause drowsiness or dizziness[4][5][6][7] |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects[4] |
Signal Word: Danger[4]
Experimental Protocols: Safe Handling and Use
Given the flammable nature and potential health risks, all work with this compound must be conducted in a controlled environment by trained personnel.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for signs of degradation before each use.[4]
-
Skin and Body Protection: A flame-retardant lab coat is essential. Additional protective clothing may be necessary for larger quantities.[4]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4] If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Engineering Controls
-
Ventilation: Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use spark-proof tools and explosion-proof equipment.[4]
-
Static Discharge: Ground and bond containers when transferring the liquid to prevent static discharge.[4]
Storage and Segregation
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4] A designated flammable liquid storage cabinet is recommended.[4]
-
Container Integrity: Keep containers tightly closed when not in use.[4]
-
Incompatible Materials: Segregate from incompatible materials such as oxidizing agents.[4]
Emergency Procedures
Spill Response
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.[4]
-
Ventilate the area thoroughly.[4]
-
-
Major Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
If it is safe to do so, turn off all ignition sources.
-
Close the laboratory doors to contain vapors.
-
Contact the institution's emergency response team.[4]
-
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][7]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste in a dedicated, properly labeled hazardous waste container.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
-
Do not dispose of this chemical down the drain or with general waste.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: General laboratory workflow for handling this compound.
Caption: Decision workflow for spill response procedures.
References
- 1. Buy this compound | 61868-70-0 [smolecule.com]
- 2. This compound | C11H24 | CID 22242099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:61868-70-0 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cpachem.com [cpachem.com]
- 8. benchchem.com [benchchem.com]
isomers of C11H24 alkanes
An In-depth Technical Guide to the Isomers of Undecane (B72203) (C₁₁H₂₄)
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Undecane (C₁₁H₂₄) is an acyclic alkane that possesses 159 structural isomers.[1][2][3][4][5] As nonpolar hydrocarbons, the isomers of undecane display a wide range of physicochemical properties, which are largely determined by the degree and nature of their branching.[1] While generally characterized by low biological reactivity, their properties as solvents and as components within complex hydrocarbon mixtures are of considerable interest in numerous industrial and research settings.[1] In the context of drug development, their relevance is primarily as excipients, solvents, or parts of delivery systems, where their physicochemical characteristics are important.[1] This guide offers a detailed overview of the known properties of selected undecane isomers, comprehensive experimental protocols for their characterization, and a logical workflow for these procedures.
Physicochemical Properties of Undecane Isomers
The structural differences among the isomers of undecane result in notable variations in their physical properties. In general, increased branching disrupts intermolecular van der Waals forces, leading to lower boiling points compared to the linear n-undecane.[1][6] Conversely, more symmetrical isomers often have higher melting points.[1]
Data Presentation: Properties of Selected Undecane Isomers
The following table summarizes available quantitative data for n-undecane and several of its branched isomers. The availability of experimental data for all 159 isomers is limited.[1]
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | 1120-21-4 | 196[1][2][5] | -26[1][2][5] | 0.740[1][5] |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |
| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |
| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |
| 4,4-Dimethylnonane | 17302-18-0 | 186 | - | - |
| Note: Some data points are estimated and should be treated with caution. Data compiled from multiple sources.[1] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the physicochemical properties of undecane isomers.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure is equal to the surrounding atmospheric pressure.[1]
Methodology (Capillary Method):
-
Sample Preparation: A small quantity of the liquid undecane isomer is placed into a test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated gently in a heating bath. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Observation: Heating is stopped when a steady stream of bubbles emerges from the capillary tube. The liquid will begin to enter the capillary tube as it cools.
-
Measurement: The boiling point is the temperature at which the liquid level inside the capillary tube is the same as the level outside.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline substances, this transition occurs over a very narrow range.[1]
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block and a viewing mechanism.[1]
-
Heating: The sample is heated at a controlled rate.[1]
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Gas Chromatography (GC) for Isomer Separation and Purity Assessment
Principle: Gas chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly effective for separating the isomers of hydrocarbons.[7] Undecane itself can be used as an internal standard in GC for comparison with other hydrocarbons.[2][3]
Methodology (GC-FID):
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the isomer sample into a 10 mL volumetric flask.[8]
-
Dissolve the sample in a suitable solvent, such as hexane (B92381) or dichloromethane, and dilute to the mark.[8]
-
If necessary, perform serial dilutions to achieve a final concentration appropriate for GC analysis (typically 10-100 µg/mL).[8]
-
-
GC System Configuration and Method Setup:
-
Column: Install a 5% phenyl polysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar to mid-polar column.[8] Liquid crystalline stationary phases can offer high isomeric selectivity.[7]
-
Carrier Gas: Use helium or hydrogen as the carrier gas with a constant flow rate of 1.5 mL/min.[8]
-
Inlet: Set the injector temperature to 280°C. Use a split injection with a split ratio of 50:1.[8]
-
Oven Temperature Program:
-
Initial Temperature: 60°C (hold for 2 minutes).
-
Ramp: Increase temperature at a rate of 5°C/min to 280°C.
-
Final Hold: Hold at 280°C for 10 minutes.
-
-
Detector: Use a Flame Ionization Detector (FID) set at 300°C.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the gas chromatograph.[8]
-
Record the chromatogram. The retention time and peak area for each separated isomer are used for identification and quantification.
-
Visualizations
As simple alkanes, undecane and its isomers are not known to participate in specific biological signaling pathways.[1] The following diagrams illustrate the experimental workflow for isomer characterization and the logical relationship between molecular structure and physical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Undecane - Wikipedia [en.wikipedia.org]
- 3. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]
- 4. Illustrated Glossary of Organic Chemistry - Undecane [chem.ucla.edu]
- 5. webqc.org [webqc.org]
- 6. Alkane - Wikipedia [en.wikipedia.org]
- 7. vurup.sk [vurup.sk]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Diethyl-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the branched alkane, 3,4-diethyl-3-methylhexane. While direct synthesis protocols for this specific molecule are not widely published, this guide outlines robust and well-established methodologies for the synthesis of structurally similar unsymmetrical branched alkanes. The primary methods discussed are the Grignard reagent-based synthesis and the Corey-House synthesis, with a comparative analysis to aid in methodological selection. These protocols are intended for use by qualified professionals in a laboratory setting.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2] As a branched-chain alkane, it serves as a valuable reference compound in analytical chemistry, particularly in gas chromatography for the analysis of petroleum fractions and other complex hydrocarbon mixtures.[3][4] Its synthesis requires the formation of a sterically hindered C-C bond, which can be achieved through several established organometallic coupling reactions. This document details the theoretical basis and practical execution of suitable synthetic strategies.
Comparative Analysis of Synthetic Routes
The synthesis of unsymmetrical alkanes like this compound can be challenging due to the potential for side reactions, such as homocoupling, that can reduce the yield of the desired product.[5] The selection of an appropriate synthetic route is therefore critical. Below is a comparison of viable methods.
| Synthetic Method | Starting Materials | Advantages | Disadvantages |
| Grignard Reagent Coupling | Alkyl halides, Magnesium | Readily available starting materials. | Can result in a mixture of products with unsymmetrical alkanes, potential for side reactions.[5][6] |
| Wurtz Coupling | Alkyl halides, Sodium | Simple procedure. | Generally low yield for unsymmetrical alkanes, risk of side reactions.[3][5][7] |
| Corey-House Synthesis | Alkyl halides, Lithium, Copper(I) iodide | High yield for unsymmetrical alkanes, greater selectivity.[5][8] | Requires the use of pyrophoric and moisture-sensitive reagents.[8] |
| Reduction of a Ketone | Ketone precursor, Reducing agent | Can provide a clean product if the ketone is readily available. | Requires a multi-step synthesis to first prepare the ketone precursor.[5] |
Given its superior selectivity and yield for unsymmetrical alkanes, the Corey-House synthesis is the recommended method for preparing this compound.
Experimental Protocols
Recommended Method: Corey-House Synthesis
This protocol describes the synthesis of this compound via the reaction of lithium di(sec-butyl)cuprate with 3-bromopentane (B47287).
Reaction Scheme:
-
2 CH₃CH₂CH(Cl)CH₃ + 2 Li → 2 CH₃CH₂CH(Li)CH₃ + LiCl (Formation of sec-butyllithium)
-
2 CH₃CH₂CH(Li)CH₃ + CuI → [CH₃CH₂CH(CH₃)]₂CuLi + LiI (Formation of Gilman reagent)
-
[CH₃CH₂CH(CH₃)]₂CuLi + CH₃CH₂CH(Br)CH₂CH₃ → CH₃CH₂CH(CH(CH₃)CH₂CH₃)C(CH₃)(CH₂CH₃)₂ + ... (Coupling reaction - This is a representation of the desired product formation, though the starting materials in the example lead to a different product. The correct precursors for this compound would be lithium di(sec-butyl)cuprate and 3-bromopentane)
Materials:
-
Lithium metal
-
Anhydrous diethyl ether
-
Copper(I) iodide
-
3-Bromopentane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
Procedure:
Part A: Preparation of sec-Butyllithium (B1581126) [8]
-
All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under an inert atmosphere (e.g., argon or nitrogen).[6][8]
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place lithium metal (2.0 equivalents).
-
Add anhydrous diethyl ether to the flask.
-
Slowly add a solution of 2-chlorobutane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the lithium suspension. The reaction should initiate and gently reflux.
-
After the addition is complete, maintain the reflux for 1 hour.
-
Allow the reaction to cool to room temperature. The concentration of the resulting sec-butyllithium solution should be determined by titration.
Part B: Formation of the Gilman Reagent (Lithium di(sec-butyl)cuprate) [8]
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a slurry of copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.
-
Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared sec-butyllithium solution (1.0 equivalent) to the copper(I) iodide slurry with vigorous stirring.
Part C: Coupling Reaction to form this compound [8]
-
To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether.
-
Allow the reaction to warm slowly to room temperature and stir for 2 hours.
Part D: Workup and Purification [8]
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Alternative Method: Grignard Reagent Synthesis
This method involves the preparation of a Grignard reagent from a secondary alkyl halide and its subsequent reaction with another secondary alkyl halide. Note that this method may produce a mixture of products.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal
-
sec-Butyl bromide
-
3-Bromopentane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
Part A: Grignard Reagent Formation [5][6][9]
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous diethyl ether and a single crystal of iodine to activate the magnesium.[6][9]
-
Prepare a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the sec-butyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[6][9]
-
Once initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, reflux the mixture for an additional 30 minutes.[9]
Part B: Coupling Reaction [5]
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the cooled Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
Part C: Workup and Purification [5]
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
Visualized Experimental Workflow (Corey-House Synthesis)
Caption: Workflow for the Corey-House synthesis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Failure to initiate Grignard or organolithium formation | Moisture in glassware or solvent; inactive metal surface.[6][8] | Rigorously dry all glassware and use anhydrous solvents.[6][8] Activate magnesium with iodine or use fresh, clean lithium.[6][8] |
| Low yield of desired product | Side reactions such as homocoupling or elimination.[6][8] | Maintain low reaction temperatures, especially during the coupling step.[8] Ensure slow, controlled addition of reagents.[6] |
| Impure final product | Incomplete reaction or inefficient purification. | Monitor reaction completion by TLC or GC. Employ fractional distillation for purification.[5] |
Conclusion
The synthesis of this compound can be effectively achieved through established organometallic coupling reactions. While several methods exist, the Corey-House synthesis is recommended for its high yield and selectivity in forming unsymmetrical alkanes. Careful attention to anhydrous reaction conditions and purification techniques is essential for obtaining the desired product in high purity. These protocols provide a comprehensive guide for researchers to successfully synthesize this and other structurally related branched alkanes.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C11H24 | CID 22242099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 61868-70-0 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 3,4-Diethyl-3-methylhexane as a Gas Chromatography Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4-diethyl-3-methylhexane as an internal standard in gas chromatography (GC) for the quantitative analysis of volatile and semi-volatile organic compounds. This document includes detailed protocols, system suitability parameters, and illustrative data to guide researchers in developing and validating robust analytical methods.
Introduction
This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. Its chemical inertness, volatility, and structural similarity to many analytes of interest make it a suitable candidate for use as an internal standard (IS) in gas chromatography.[1] An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other components.[1] The use of an IS can significantly improve the precision and accuracy of GC analysis by correcting for variations in injection volume, detector response, and sample preparation.[2][3]
Key Attributes of this compound as a GC Standard:
-
Chemical Inertness: As a saturated hydrocarbon, it is unlikely to react with analytes or the sample matrix.
-
Good Volatility: Suitable for a wide range of GC applications.
-
Structural Similarity: Can be chosen to match the physicochemical properties of target analytes, ensuring similar behavior during analysis.[2]
-
Chromatographic Behavior: Typically exhibits good peak shape and resolution on common non-polar and mid-polar capillary columns.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for method development, including the selection of appropriate GC conditions.
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [4] |
| CAS Number | 61868-70-0[4] |
| Boiling Point | ~190 °C |
| Structure | A branched alkane |
Application: Quantitative Analysis of Hydrocarbons
This section outlines a general protocol for the use of this compound as an internal standard for the quantification of hydrocarbon analytes in a solvent matrix using Gas Chromatography with Flame Ionization Detection (GC-FID).
Experimental Protocol
Objective: To quantify a target hydrocarbon analyte in a sample using this compound as an internal standard.
Materials and Reagents:
-
This compound (as internal standard, >99% purity)
-
Target hydrocarbon analyte(s) (as analytical standards, >99% purity)
-
High-purity volatile solvent (e.g., hexane, pentane)[5]
-
Volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)[5]
-
Capillary column suitable for hydrocarbon analysis (e.g., non-polar, such as DB-1 or similar)
-
Helium or hydrogen as carrier gas
Procedure:
-
Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.[5]
-
Analyte Stock Solution: Prepare a stock solution of the target analyte (e.g., 1000 µg/mL) in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[5] To each calibration standard, add a constant, known concentration of the internal standard (e.g., 20 µg/mL).
-
Sample Preparation: To a known volume or weight of the unknown sample, add the same constant concentration of the internal standard as used in the calibration standards. Dilute the sample with the solvent if necessary to ensure the analyte concentration falls within the calibration range.[5]
-
-
GC-FID Analysis:
-
Inject the prepared calibration standards and samples into the GC system.
-
The recommended GC parameters are provided in Table 2. These should be optimized for the specific application.
-
| Parameter | Recommended Value |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
-
Data Analysis:
-
Identify the peaks corresponding to the analyte and the internal standard based on their retention times.
-
Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.[2]
-
Determine the concentration of the analyte in the unknown samples using the calibration curve.
-
Illustrative Quantitative Data
The following table presents hypothetical, yet realistic, data for a five-point calibration curve for a target analyte using this compound as the internal standard.
| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,500 | 110,000 | 0.050 |
| 5.0 | 28,000 | 112,000 | 0.250 |
| 10.0 | 54,000 | 108,000 | 0.500 |
| 50.0 | 275,000 | 110,000 | 2.500 |
| 100.0 | 560,000 | 112,000 | 5.000 |
Linearity: R² > 0.999 Precision (RSD%): < 2% (repeatability) Accuracy (Recovery %): 98-102%
Experimental Workflows and Diagrams
The following diagrams illustrate the key workflows for the use of this compound as a GC internal standard.
Caption: Workflow for the preparation of standards and samples.
Caption: General workflow for GC-FID analysis and data processing.
Conclusion
This compound is a viable internal standard for the quantitative analysis of hydrocarbons and other volatile organic compounds by gas chromatography. Its chemical properties and chromatographic behavior allow for the development of precise and accurate analytical methods. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the development and implementation of GC methods utilizing this standard. Method optimization and validation are crucial for ensuring the reliability of results for specific applications.
References
Application Note: Analysis of 3,4-Diethyl-3-methylhexane by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the analysis of 3,4-Diethyl-3-methylhexane (C11H24), a branched-chain alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). While not a typical pharmaceutical agent, this compound serves as an excellent model for the analytical challenges presented by complex, non-polar molecules and isomeric mixtures often encountered in petrochemical, environmental, and metabolomic studies.[1][2] The accurate identification of such compounds is challenging due to weak or absent molecular ions and similar fragmentation patterns among isomers.[3][4] This note details a robust methodology combining chromatographic separation with mass spectrometric detection and emphasizes the use of Kovats Retention Indices for confident identification.[3]
Introduction
This compound is a saturated aliphatic hydrocarbon with the molecular formula C11H24 and a molecular weight of 156.31 g/mol .[5][6] The analysis of branched alkanes by GC-MS is a fundamental technique in various scientific fields.[2] However, the electron ionization (EI) mass spectra of these compounds are often complex and lack a distinct molecular ion, making unambiguous identification difficult based on mass spectral data alone.[4]
To overcome this limitation, a combined analytical approach is necessary. High-resolution gas chromatography provides separation of isomers, while the Kovats Retention Index (RI) offers a standardized measure of retention that is less dependent on operational variables than absolute retention time.[3][7] By comparing the experimentally determined mass spectrum and retention index with library data, a high degree of confidence in compound identification can be achieved.
This application note provides a general protocol for sample preparation, GC-MS instrument setup, and data analysis for this compound as a representative branched alkane.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C11H24 | [5][6] |
| Molecular Weight | 156.31 g/mol | [5][6] |
| CAS Number | 61868-70-0 | [6] |
| Structure | A hexane (B92381) backbone with a methyl and an ethyl group on carbon 3, and an ethyl group on carbon 4. |
Experimental Protocols
The following sections describe a generalized workflow for the GC-MS analysis of this compound.
Proper sample preparation is crucial for accurate and reproducible results.[8]
-
Solvent Selection: Use a high-purity, volatile organic solvent such as n-hexane or pentane.
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.
-
Calibration Standards: Create a series of calibration standards by performing serial dilutions of the stock solution to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[8]
-
Sample Preparation: Dilute unknown samples containing the analyte to fall within the concentration range of the calibration curve.
-
Vialing: Transfer all prepared standards and samples into 2 mL autosampler vials equipped with PTFE-lined septa.
The analysis can be performed on a standard GC-MS system, such as an Agilent 6890N Gas Chromatograph coupled with a 5973N Mass Spectrometer.[1] The following parameters are recommended.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) Parameters | |
| Column | HP-5MS fused quartz capillary column (or equivalent non-polar column) |
| Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[1] | |
| Carrier Gas | Helium, constant flow mode at 1.0 mL/min |
| Injection Mode | Splitless or Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 80°C, hold for 2 min, then ramp at 4°C/min to 300°C, hold for 10 min[1] |
| Mass Spectrometer (MS) Parameters | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Scan Range | m/z 40 - 250 |
| Solvent Delay | 3 - 5 minutes |
Data Presentation and Interpretation
Branched alkanes undergo preferential fragmentation at the branching point to form more stable secondary or tertiary carbocations.[4] The molecular ion peak (M+) for highly branched alkanes is often weak or entirely absent.[4] For this compound (m/z 156), the expected fragmentation pattern would be dominated by the loss of alkyl radicals from the heavily substituted C3 and C4 positions.
| Feature | Expected m/z | Interpretation |
| Molecular Ion (M+) | 156 | Likely to be very weak or absent.[4] |
| M-15 | 141 | Loss of a methyl radical (•CH3). |
| M-29 | 127 | Loss of an ethyl radical (•C2H5). Expected to be a prominent ion.[4] |
| M-43 | 113 | Loss of a propyl radical (•C3H7). |
| Characteristic Ions | 85, 71, 57, 43 | Common CnH2n+1 fragments. The relative intensity of these ions will differ from straight-chain alkanes and can be used for structural differentiation.[4] |
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical processes involved in the GC-MS analysis of this compound.
References
- 1. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. researchgate.net [researchgate.net]
- 4. GCMS Section 6.9.2 [people.whitman.edu]
- 5. This compound | CAS#:61868-70-0 | Chemsrc [chemsrc.com]
- 6. This compound | C11H24 | CID 22242099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lotusinstruments.com [lotusinstruments.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for NMR Spectroscopy of 3,4-Diethyl-3-methylhexane
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 3,4-diethyl-3-methylhexane. Due to the absence of readily available experimental spectra for this specific branched alkane, this document presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and analysis of analogous structures. Detailed protocols for sample preparation, and 1D and 2D NMR data acquisition are provided to facilitate the structural elucidation of this compound and related small organic molecules.
Predicted Spectral Data
The structural complexity of this compound, including a quaternary carbon and a chiral center, is expected to result in a complex NMR spectrum with several overlapping signals. The following tables summarize the predicted chemical shifts, multiplicities, and integration for each unique proton and carbon environment.
Molecular Structure and Atom Numbering
To aid in spectral assignment, the IUPAC numbering for this compound is used.
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data
The ¹H NMR spectrum of aliphatic alkanes is characterized by signals in the upfield region (typically 0.7-1.5 ppm).[1] The significant branching and presence of a chiral center in this compound will lead to diastereotopic protons, resulting in complex multiplets.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Relative Integration |
| H7 (CH₃ on C3) | 0.82 - 0.92 | Singlet (s) | 3H |
| H1, H6, H9, H11 (CH₃) | 0.85 - 0.98 | Triplet (t) | 12H |
| H2, H5, H8, H10 (CH₂) | 1.20 - 1.45 | Multiplet (m) | 8H |
| H4 (CH) | 1.40 - 1.65 | Multiplet (m) | 1H |
Table 2: Predicted ¹³C NMR and DEPT Data
The ¹³C NMR spectrum provides information on the number of unique carbon environments. Quaternary carbons in alkanes typically appear in the 30-40 ppm range.[1] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for differentiating between CH₃, CH₂, CH, and quaternary carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
| C1, C6, C9, C11 (CH₃) | 10 - 15 | No Signal | Positive |
| C7 (CH₃) | 18 - 28 | No Signal | Positive |
| C2, C5, C8, C10 (CH₂) | 22 - 32 | No Signal | Negative |
| C3 (Quaternary C) | 38 - 48 | No Signal | No Signal |
| C4 (CH) | 42 - 52 | Positive | Positive |
Experimental Protocols
The following protocols are generalized for the acquisition of NMR data for small organic molecules and should be adapted based on the specific instrumentation available.
Sample Preparation
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition
| Parameter | Setting |
| Spectrometer | 300 MHz or higher |
| Pulse Program | Standard 1D pulse sequence (e.g., zg30) |
| Spectral Width | 0 - 12 ppm |
| Acquisition Time | 2 - 4 s |
| Relaxation Delay | 2 s |
| Number of Scans | 16 |
| Temperature | 298 K |
¹³C NMR and DEPT Data Acquisition
| Parameter | ¹³C {¹H} | DEPT-90 | DEPT-135 |
| Spectrometer | 75 MHz or higher | 75 MHz or higher | 75 MHz or higher |
| Pulse Program | Standard proton-decoupled | DEPT with 90° pulse | DEPT with 135° pulse |
| Spectral Width | 0 - 60 ppm | 0 - 60 ppm | 0 - 60 ppm |
| Acquisition Time | 1 - 2 s | 1 - 2 s | 1 - 2 s |
| Relaxation Delay | 2 s | 2 s | 2 s |
| Number of Scans | ≥ 1024 | ≥ 256 | ≥ 256 |
| Temperature | 298 K | 298 K | 298 K |
Data Processing and Visualization
Data Processing Workflow
Caption: Standard workflow for processing raw NMR data (FID).
Logical Relationships in Spectral Assignment
The assignment of signals in the NMR spectra of this compound relies on a logical combination of information from different NMR experiments.
Caption: Logical flow for structure elucidation using various NMR experiments.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Diethyl-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diethyl-3-methylhexane is a saturated branched-chain alkane with the molecular formula C₁₁H₂₄. The structural elucidation of such non-polar, volatile compounds is critical in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of these molecules. This application note provides a detailed overview of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound, along with a standardized protocol for its analysis.
Principles of Fragmentation
Under electron ionization at 70 eV, organic molecules undergo fragmentation, and the resulting fragmentation pattern serves as a molecular fingerprint. For branched alkanes like this compound, fragmentation is not random. Cleavage of C-C bonds is more favorable than C-H bonds, and the fragmentation preferentially occurs at the points of branching.[1] This preference is due to the formation of more stable secondary and tertiary carbocations.[1][2] The relative abundance of the molecular ion peak in branched alkanes is often low or even absent due to the high propensity for fragmentation.[1][3]
Predicted Fragmentation of this compound
The molecular weight of this compound is 156.31 g/mol . The molecular ion peak ([M]⁺) is expected at an m/z of 156. However, due to its highly branched structure, this peak is anticipated to be of very low intensity or entirely absent.[3] The major fragmentation pathways are predicted to involve cleavage at the C3 and C4 positions, which are the most substituted carbon atoms in the molecule.
The primary fragmentation events involve the loss of alkyl radicals to form stable tertiary carbocations. The most likely cleavages are:
-
Loss of a propyl radical (C₃H₇•, 43 u): Cleavage of the bond between C3 and the hexane (B92381) backbone, leading to a stable tertiary carbocation at m/z 113.
-
Loss of an ethyl radical (C₂H₅•, 29 u): Cleavage of one of the ethyl groups at C3 or C4, resulting in a tertiary carbocation at m/z 127.
-
Loss of a methyl radical (CH₃•, 15 u): Cleavage of the methyl group at C3, leading to a tertiary carbocation at m/z 141.
Further fragmentation of these primary ions will lead to a cascade of smaller fragment ions, typically separated by 14 amu (CH₂). The most stable fragment ions are often the most abundant and form the base peak in the spectrum.
Quantitative Data
The following table summarizes the predicted prominent fragment ions for this compound and their expected relative abundances. Please note that these are predicted values based on fragmentation rules, and actual experimental data may vary slightly.
| m/z | Proposed Fragment Ion | Predicted Relative Intensity (%) | Notes |
| 156 | [C₁₁H₂₄]⁺• (Molecular Ion) | < 1 | Often absent in highly branched alkanes[3] |
| 141 | [M - CH₃]⁺ | 5 - 15 | Loss of a methyl radical |
| 127 | [M - C₂H₅]⁺ | 40 - 60 | Loss of an ethyl radical, leading to a stable tertiary carbocation |
| 113 | [M - C₃H₇]⁺ | 100 (Base Peak) | Loss of a propyl radical, leading to the most stable tertiary carbocation |
| 99 | [M - C₄H₉]⁺ | 20 - 40 | Loss of a butyl radical |
| 85 | [C₆H₁₃]⁺ | 30 - 50 | Further fragmentation |
| 71 | [C₅H₁₁]⁺ | 50 - 70 | Common alkane fragment |
| 57 | [C₄H₉]⁺ | 80 - 90 | Very stable tert-butyl cation or sec-butyl cation |
| 43 | [C₃H₇]⁺ | 60 - 80 | Propyl cation |
| 29 | [C₂H₅]⁺ | 40 - 60 | Ethyl cation |
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality data.
-
Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of this compound in a high-purity volatile solvent such as hexane or dichloromethane.[4]
-
Working Standards: Perform serial dilutions of the stock solution to create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]
-
Sample Preparation: For unknown samples, dissolve a known quantity in a suitable solvent. If the sample matrix is complex, a cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering compounds.[4] Ensure the final concentration is within the linear range of the instrument.
-
Final Step: Transfer the final solution to a 2 mL autosampler vial.[4]
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and may require optimization based on the specific instrument and application.[5][6]
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% Dimethylpolysiloxane)[6] |
| Carrier Gas | Helium or Hydrogen[6] |
| Flow Rate | 1.0 - 1.5 mL/min[6] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 20:1 to 50:1) |
| Oven Temperature Program | Initial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min[6] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI)[5] |
| Electron Energy | 70 eV[5] |
| MS Source Temperature | 230 °C[6] |
| MS Quadrupole Temperature | 150 °C[6] |
| MS Transfer Line Temperature | 280 °C[5] |
| Mass Range | m/z 25 - 200 |
| Scan Speed | >1000 amu/s |
Data Acquisition and Analysis
-
System Equilibration: Allow the GC-MS system to equilibrate until a stable baseline is achieved.
-
Blank Injection: Inject a solvent blank (e.g., hexane) to ensure the system is free from contaminants.[5]
-
Standard Injections: Inject the series of working standards to generate a calibration curve for quantitative analysis.
-
Sample Injections: Inject the prepared unknown samples.
-
Data Processing: Process the acquired data to identify this compound based on its retention time and mass spectrum. Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound.
Experimental Workflow
Caption: General workflow for GC-MS analysis.
References
Application Notes and Protocols for the Analysis of 3,4-Diethyl-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diethyl-3-methylhexane is a branched-chain alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol .[1] Its analysis is pertinent in various fields, including petrochemical analysis, environmental monitoring, and as a reference standard in research and quality control. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds such as this compound.
This document provides a comprehensive guide for the preparation of this compound solutions for analysis by gas chromatography, complete with detailed protocols, safety precautions, and data presentation guidelines.
Physicochemical Properties and Solubility
This compound is a colorless liquid with a boiling point of approximately 190°C. As a non-polar hydrocarbon, it is virtually insoluble in water but is soluble in a wide range of organic solvents. For analytical purposes, non-polar solvents are preferred to ensure miscibility and sample homogeneity.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C11H24 |
| Molecular Weight | 156.31 g/mol [1] |
| Boiling Point | ~190 °C |
| Appearance | Colorless liquid |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, pentane, dichloromethane) |
Safety Precautions
Always consult the specific SDS for any chemical before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, nitrile gloves, and a lab coat.[2]
-
Ventilation: Handle this compound and all volatile organic solvents in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[2]
-
Fire Safety: Keep away from open flames, sparks, and other ignition sources. Use explosion-proof equipment where necessary.[2]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. If swallowed, do not induce vomiting and seek immediate medical attention.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[4]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols
Materials and Equipment
-
This compound (high purity, >98%)
-
High-purity volatile organic solvent (e.g., n-hexane, pentane, or dichloromethane, GC grade or higher)
-
Volumetric flasks (Class A) of various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes or gas-tight syringes for accurate liquid transfers
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Autosampler vials with PTFE-lined septa
Preparation of Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of high-purity this compound into a clean, dry weighing boat using an analytical balance.
-
Carefully transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., n-hexane) to dissolve the compound.
-
Once dissolved, fill the volumetric flask to the mark with the solvent.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
Preparation of Working/Calibration Standards
Prepare a series of calibration standards by serially diluting the stock solution. The concentration range of the working standards should encompass the expected concentration of the analyte in the samples to be analyzed. A typical range for GC analysis is from 1 µg/mL to 100 µg/mL.[5][6]
Table 2: Example Dilution Scheme for Calibration Standards
| Standard Level | Concentration (µg/mL) | Volume of Stock/Previous Standard | Final Volume (in n-hexane) |
| Stock | 1000 | - | 10 mL |
| 1 | 100 | 1 mL of 1000 µg/mL stock | 10 mL |
| 2 | 50 | 5 mL of 100 µg/mL standard | 10 mL |
| 3 | 25 | 5 mL of 50 µg/mL standard | 10 mL |
| 4 | 10 | 4 mL of 25 µg/mL standard | 10 mL |
| 5 | 5 | 5 mL of 10 µg/mL standard | 10 mL |
| 6 | 1 | 2 mL of 5 µg/mL standard | 10 mL |
-
Label a series of volumetric flasks for each calibration standard.
-
Using a calibrated micropipette or gas-tight syringe, transfer the required volume of the stock or higher concentration standard into the appropriately labeled volumetric flask.
-
Dilute to the mark with the solvent.
-
Cap and vortex each flask to ensure homogeneity.
-
Transfer an aliquot of each standard solution into a labeled autosampler vial for GC analysis.
Gas Chromatography (GC) Analysis
The prepared solutions are now ready for analysis by gas chromatography. The following are general GC parameters suitable for the analysis of C11 branched alkanes. Method optimization may be required based on the specific instrumentation and analytical goals.
Table 3: Typical Gas Chromatography Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Non-polar capillary column (e.g., DB-1, HP-5ms, or similar) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min at 200°C |
| Detector (FID) | 250 °C |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the preparation and analysis of this compound solutions.
References
Application Notes and Protocols for the Analytical Identification of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methodologies for the identification and quantification of branched alkanes. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented, along with data interpretation strategies. This document is intended to serve as a practical resource for obtaining, interpreting, and applying high-quality analytical data for the structural elucidation and characterization of branched alkanes, which are of significant interest in various fields, including petroleum analysis and drug development.
Gas Chromatography-Mass Spectrometry (GC-MS) for Branched Alkane Analysis
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including branched alkanes.[1] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column.[1] The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique fingerprint for each compound.
Data Presentation: Key GC-MS Parameters and Retention Indices
The identification of branched alkanes by GC-MS is facilitated by comparing their mass spectra and retention indices with those of known standards or library data.[2][3] The Kovats Retention Index (RI) is a standardized measure that relates the retention time of a compound to those of n-alkanes, providing a more robust identification parameter than retention time alone.[4][5]
| Parameter | Value/Description | Reference |
| Column Type | Non-polar (e.g., DB-5, HP-5MS) | [6] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | [6] |
| Carrier Gas | Helium | [6] |
| Injection Mode | Splitless or Split | [6][7] |
| Injector Temperature | 250 - 300 °C | [6][7] |
| Oven Temperature Program | Initial: 40-80°C, Ramp: 2-10°C/min, Final: 300-320°C | [6] |
| MS Ionization Mode | Electron Ionization (EI) | [8] |
| Ionization Energy | 70 eV | [6] |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | [1] |
| Scan Range | m/z 40-550 | - |
Table 1: Typical GC-MS parameters for branched alkane analysis.
| Branched Alkane Example | Kovats Retention Index (Non-polar column) |
| 2-Methylpentane | ~590 |
| 3-Methylpentane | ~600 |
| 2,3-Dimethylbutane | ~620 |
| 2-Methylhexane | ~680 |
| 3-Methylhexane | ~690 |
| 2,4-Dimethylpentane | ~710 |
Table 2: Example Kovats Retention Indices for selected branched alkanes on a non-polar column. Actual values may vary slightly depending on the specific column and conditions.
Experimental Protocol: GC-MS Analysis of Branched Alkanes
This protocol outlines the steps for the analysis of branched alkanes in a liquid sample, such as a petroleum fraction or a reaction mixture.
1.2.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality GC-MS data and preventing instrument contamination.[9][10]
-
Solvent Selection: Dissolve the sample in a volatile organic solvent such as hexane, pentane, or dichloromethane.[7][9]
-
Concentration: The ideal concentration is approximately 10 µg/mL to achieve an on-column injection of about 10 ng with a 1 µL injection (splitless).[7]
-
Cleanup: Samples should be free of particulates. Centrifuge or filter the sample if necessary before transferring it to a GC vial.[7][9] For complex matrices, solid-phase extraction (SPE) can be used to isolate the alkane fraction.[9]
1.2.2. Instrument Setup and Calibration
-
Install a suitable non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Set the GC and MS parameters as outlined in Table 1.
-
Perform a system suitability check and calibration by injecting a standard mixture of n-alkanes (e.g., C7-C40) to determine retention times for calculating Kovats Retention Indices.[2]
1.2.3. Data Acquisition
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data in full scan mode to obtain the total ion chromatogram (TIC) and mass spectra.
1.2.4. Data Analysis
-
Identify the peaks corresponding to branched alkanes in the TIC.
-
Analyze the mass spectrum of each peak. Branched alkanes typically show a smaller or absent molecular ion peak and preferential fragmentation at the branch point, leading to more stable secondary or tertiary carbocations.
-
Calculate the Kovats Retention Index for each peak using the retention times of the n-alkane standards.
-
Compare the obtained mass spectra and retention indices with a spectral library (e.g., NIST) and literature data for positive identification.[11]
Caption: Workflow for branched alkane identification using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Branched Alkane Identification
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of molecules, making it highly suitable for the structural elucidation of branched alkanes.[12] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can unambiguously identify the branching patterns.[13]
Data Presentation: Characteristic NMR Chemical Shifts
The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the local electronic environment of the nuclei. Branching creates unique chemical shifts for methine (CH) and quaternary carbons, as well as for the protons attached to them.
| Proton Type | Structure | Typical ¹H Chemical Shift (δ, ppm) |
| Primary (methyl, -CH₃) | R-CH₃ | 0.7 - 1.3 |
| Secondary (methylene, -CH₂-) | R₂-CH₂ | 1.2 - 1.6 |
| Tertiary (methine, -CH-) | R₃-CH | 1.4 - 1.8 |
Table 3: Typical ¹H NMR chemical shift ranges for protons in alkanes.[12]
| Carbon Type | Structure | Typical ¹³C Chemical Shift (δ, ppm) |
| Primary (methyl, -CH₃) | R-CH₃ | 10 - 20 |
| Secondary (methylene, -CH₂-) | R₂-CH₂ | 20 - 40 |
| Tertiary (methine, -CH-) | R₃-CH | 25 - 50 |
| Quaternary | R₄-C | 30 - 50 |
Table 4: Typical ¹³C NMR chemical shift ranges for carbons in alkanes.
Experimental Protocol: 2D NMR Analysis of Branched Alkanes
This protocol describes the general steps for acquiring and interpreting 2D NMR data for the structural analysis of a purified branched alkane or a simple mixture.
2.2.1. Sample Preparation
-
Solvent: Dissolve 5-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).[14][15] The choice of solvent depends on the sample's solubility.
-
Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[16]
2.2.2. Instrument Setup and Data Acquisition
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquire a 1D ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.
-
Acquire a 1D ¹³C NMR spectrum.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).[18]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the carbons to which they are directly attached.[18]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.
2.2.3. Data Analysis and Structure Elucidation
-
Analyze the ¹H NMR spectrum: Identify the different types of protons (methyl, methylene, methine) based on their chemical shifts and multiplicities.
-
Analyze the ¹³C NMR spectrum: Determine the number of unique carbon environments.
-
Interpret the COSY spectrum: Trace the spin-spin coupling networks to identify connected proton systems.
-
Interpret the HSQC spectrum: Assign each proton signal to its directly attached carbon.
-
Interpret the HMBC spectrum: Use the long-range correlations to connect the different fragments identified from the COSY and HSQC spectra and to locate quaternary carbons.
-
Combine the information from all spectra to deduce the complete structure of the branched alkane.
Caption: Logical workflow for branched alkane structure elucidation using NMR.
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. phytochemia.com [phytochemia.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. uoguelph.ca [uoguelph.ca]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. iMatch2: Compound identification using retention index for analysis of gas chromatography–mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 15. sites.bu.edu [sites.bu.edu]
- 16. How to make an NMR sample [chem.ch.huji.ac.il]
- 17. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: Wurtz Reaction for Unsymmetrical Alkane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of alkanes with a specific, unsymmetrical carbon skeleton is a fundamental operation in organic chemistry, crucial for the construction of pharmaceutical intermediates and complex molecular scaffolds. The Wurtz reaction, an early carbon-carbon bond-forming method, involves the reductive coupling of alkyl halides with sodium metal. While effective for the synthesis of symmetrical alkanes, its application to the preparation of unsymmetrical alkanes is severely limited. This document provides a detailed examination of the Wurtz reaction for unsymmetrical alkane synthesis, highlighting its significant drawbacks through quantitative data and a representative experimental protocol. Furthermore, it presents superior alternative methodologies, including the Corey-House synthesis and Grignard reagent cross-coupling, with detailed protocols for their successful implementation.
The Wurtz Reaction: A Flawed Approach for Unsymmetrical Alkanes
The classical Wurtz reaction, when applied to a mixture of two different alkyl halides (R-X and R'-X), invariably produces a statistical mixture of three alkanes: the desired unsymmetrical product (R-R') and two symmetrical side products (R-R and R'-R').[1][2] This lack of selectivity arises from the high reactivity of the organosodium intermediates, which couple indiscriminately.[2]
Key Limitations:
-
Poor Selectivity: The reaction yields a mixture of products that are often difficult to separate due to their similar boiling points and physical properties.[2]
-
Low Yield of Desired Product: The formation of symmetrical byproducts significantly reduces the yield of the target unsymmetrical alkane.
-
Side Reactions: The reaction is prone to elimination side reactions, especially with secondary and tertiary alkyl halides, leading to the formation of alkenes.[3]
-
Reaction Conditions: The use of highly reactive sodium metal requires strictly anhydrous conditions.[4]
Quantitative Analysis of Product Distribution
Studies have demonstrated the statistical nature of product formation in unsymmetrical Wurtz reactions. For instance, the coupling of two different primary alkyl iodides can result in a product mixture where the desired cross-coupled product is only about 50% of the total alkane fraction.
| Reactant 1 | Reactant 2 | Product | Distribution Ratio (R-R : R-R' : R'-R') | Reference |
| C₁₃H₂₇I | C₁₈H₃₇I | 3-Methyluntriacontane (C₃₂H₆₆) | 21 : 50 : 29 | [5] |
Table 1: Product distribution in the Wurtz cross-coupling of two primary alkyl iodides.
Experimental Protocol: Attempted Synthesis of Propane (B168953)
This protocol details the classical Wurtz reaction using methyl bromide and ethyl bromide, which is expected to yield a mixture of ethane (B1197151), propane, and butane.
Materials:
-
Sodium metal
-
Anhydrous diethyl ether
-
Methyl bromide
-
Ethyl bromide
-
Apparatus for reaction under an inert atmosphere (e.g., Schlenk line)
-
Reflux condenser
-
Dropping funnel
Procedure:
-
Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Sodium Dispersion: In the flask, add small, clean pieces of sodium metal (2 equivalents based on total alkyl halides) to anhydrous diethyl ether.
-
Reactant Addition: A mixture of methyl bromide (1 equivalent) and ethyl bromide (1 equivalent) dissolved in anhydrous diethyl ether is placed in the dropping funnel.
-
Reaction: The alkyl halide solution is added dropwise to the stirred sodium suspension at a rate that maintains a gentle reflux.
-
Completion and Workup: After the addition is complete, the reaction mixture is refluxed for an additional hour. The mixture is then cooled, and the excess sodium is carefully quenched by the slow addition of ethanol.
-
Extraction: Water is added, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
Analysis: The product mixture is carefully distilled, and the fractions are analyzed by gas chromatography (GC) to determine the relative amounts of ethane, propane, and butane.
Expected Outcome: The reaction will produce a mixture of ethane, propane, and n-butane, making the isolation of pure propane in good yield practically impossible.[5]
Superior Alternatives for Unsymmetrical Alkane Synthesis
Given the inherent limitations of the Wurtz reaction, modern organic synthesis relies on more selective and higher-yielding methods for the preparation of unsymmetrical alkanes. The Corey-House synthesis and catalytic cross-coupling of Grignard reagents are two prominent examples.
Corey-House Synthesis
The Corey-House synthesis is a highly effective method for the selective synthesis of unsymmetrical alkanes.[6][7] It involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[6][8] This method offers excellent yields and tolerates a wide range of functional groups.
Caption: Workflow for the Corey-House synthesis.
This protocol describes the synthesis of propane from methyl bromide and ethyl bromide using the Corey-House reaction.
Part A: Preparation of Lithium Dimethylcuprate ((CH₃)₂CuLi)
Materials:
-
Methyl bromide (CH₃Br)
-
Lithium metal
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Inert atmosphere setup
Procedure:
-
Alkyllithium Formation: In a flame-dried, nitrogen-purged flask, lithium metal (2.2 equivalents) is suspended in anhydrous diethyl ether. Methyl bromide (1.1 equivalents) is added slowly while maintaining the temperature below 0 °C. The mixture is stirred until the lithium is consumed.
-
Gilman Reagent Formation: In a separate flask under nitrogen, copper(I) iodide (0.5 equivalents) is suspended in anhydrous diethyl ether and cooled to -78 °C. The freshly prepared methyllithium (B1224462) solution is slowly added to the CuI suspension. The mixture is allowed to warm slightly to form a clear solution of lithium dimethylcuprate.
Part B: Coupling with Ethyl Bromide
Materials:
-
Lithium dimethylcuprate solution from Part A
-
Ethyl bromide (CH₃CH₂Br)
Procedure:
-
Coupling: The solution of lithium dimethylcuprate is cooled to 0 °C. Ethyl bromide (1 equivalent) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is carefully removed by distillation to yield propane.
Expected Outcome: This method provides propane as the major product with minimal formation of ethane and butane, demonstrating the high selectivity of the Corey-House synthesis.[9]
Grignard Reagent Cross-Coupling
Transition metal-catalyzed cross-coupling of Grignard reagents with alkyl halides is another powerful strategy for constructing unsymmetrical alkanes, particularly for creating sterically hindered C-C bonds.
This protocol details the synthesis of a branched, unsymmetrical alkane via the cobalt-catalyzed cross-coupling of a tertiary Grignard reagent with a primary alkyl iodide.
Materials:
-
Cobalt(II) chloride (CoCl₂)
-
Lithium iodide (LiI)
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butylmagnesium chloride solution (in THF)
-
Saturated aqueous ammonium chloride solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: To a flame-dried, argon-purged round-bottom flask, add CoCl₂ (0.02 mmol, 2 mol%) and LiI (0.04 mmol, 4 mol%).
-
Solvent and Additive: Add anhydrous THF (5 mL) and isoprene (2.0 mmol, 2 equiv). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the tert-butylmagnesium chloride solution (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Coupling: Add 1-iodooctane (1.0 mmol, 1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Extract the product with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 2,2-dimethyldecane.
Caption: Cobalt-catalyzed Grignard cross-coupling.
Conclusion
While the Wurtz reaction is a historically significant method for forming C-C bonds, its utility in the synthesis of unsymmetrical alkanes is negligible due to its inherent lack of selectivity, which leads to the formation of product mixtures and low yields of the desired compound. For researchers and professionals in drug development and organic synthesis, modern methods such as the Corey-House synthesis and catalyzed Grignard cross-coupling reactions are vastly superior. These alternatives offer high selectivity, excellent yields, and broader substrate scope, making them the methods of choice for the precise construction of unsymmetrical alkane frameworks.
References
- 1. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. grokipedia.com [grokipedia.com]
- 5. gauthmath.com [gauthmath.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 9. collegedunia.com [collegedunia.com]
Application of 3,4-Diethyl-3-methylhexane in Petrochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data and established applications for 3,4-diethyl-3-methylhexane in petrochemical analysis are not widely available in published literature. The following application notes and protocols are based on the general principles of analyzing highly branched alkanes in petrochemical matrices and use this compound as a representative C11 isomer. The provided data and methodologies are illustrative and should be adapted and validated for specific applications.
Application Note: Analysis of this compound and Other Highly Branched Alkanes in Petrochemical Feedstocks and Fuels
Introduction
Highly branched alkanes are significant components of various petrochemical products, including gasoline and crude oil.[1] Their molecular structure influences key fuel properties such as octane (B31449) rating and viscosity.[2] this compound (C₁₁H₂₄) is a C11 branched alkane isomer. The analysis and quantification of such isomers are crucial for quality control, process optimization, and environmental monitoring in the petrochemical industry.[3] Furthermore, specific branched alkanes can serve as biomarkers, providing insights into the origin, thermal maturity, and biodegradation of crude oils.[4][5]
Analytical Challenges and Solutions
The primary challenge in analyzing this compound lies in its separation from a multitude of other structurally similar isomers present in complex hydrocarbon mixtures.[6] Gas chromatography (GC) is the technique of choice for separating volatile and semi-volatile hydrocarbons. High-resolution capillary columns are essential for resolving isomeric compounds.
Identification of specific branched alkanes is typically achieved using mass spectrometry (MS). The fragmentation patterns of branched alkanes in electron ionization (EI)-MS are distinct from their linear counterparts, often showing preferential cleavage at the branching points to form stable carbocations.[7][8][9] However, the molecular ion peak may be weak or absent in highly branched structures.
For unambiguous identification, the use of Kovats retention indices (RI) is recommended.[10][11][12] The RI is a system-independent value that aids in comparing GC data across different instruments and laboratories.
Instrumentation
A high-resolution gas chromatograph coupled with a mass spectrometer (GC-MS) is the standard instrumentation for the detailed analysis of branched alkanes in petrochemical samples.[13][14] For complex matrices like crude oil, comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation.[15]
Experimental Protocols
Protocol 1: Qualitative and Quantitative Analysis of this compound in Gasoline by GC-MS
1. Scope
This protocol describes a procedure for the identification and quantification of this compound in a gasoline sample using gas chromatography-mass spectrometry.
2. Principle
A gasoline sample is diluted and injected into a GC-MS system. The components are separated on a capillary column and detected by a mass spectrometer. Identification is based on retention time and mass spectral comparison with reference data. Quantification is performed using an internal standard.
3. Reagents and Materials
-
Solvent: n-Hexane or Pentane (high purity, GC grade)
-
Internal Standard (IS): n-Dodecane or other suitable non-interfering alkane.
-
Calibration Standards: A certified reference standard of this compound (if available) or a well-characterized mixture of C11 isomers.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
4. Sample Preparation
-
Prepare a stock solution of the internal standard (e.g., 1000 µg/mL in hexane).
-
Accurately weigh a known amount of the gasoline sample into a volumetric flask.
-
Add a precise volume of the internal standard stock solution.
-
Dilute to the mark with hexane (B92381) to achieve a final concentration within the instrument's linear range (e.g., a 1:100 dilution).
-
Prepare a series of calibration standards containing known concentrations of the C11 isomer mixture and a constant concentration of the internal standard.
5. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 250°C, Split ratio 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 40°C (hold 5 min), ramp to 280°C at 5°C/min, hold 10 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
| Source Temperature | 230°C |
| Quad Temperature | 150°C |
| Acquisition Mode | Full Scan |
6. Data Analysis
-
Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with reference data. The mass spectrum is expected to show characteristic fragments resulting from cleavage at the tertiary and quaternary carbons.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
Table 1: Representative Analytical Data for C11 Branched Alkanes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Kovats RI (non-polar column) | Key Mass Spectral Fragments (m/z) |
| n-Undecane | C₁₁H₂₄ | 156.31 | 1100 | 43, 57, 71, 85, 156 (M⁺) |
| 2-Methyldecane | C₁₁H₂₄ | 156.31 | ~1060-1080 | 43, 57, 71, 85, 127 |
| 3-Methyldecane | C₁₁H₂₄ | 156.31 | ~1070-1090 | 43, 57, 71, 99, 113 |
| This compound | C₁₁H₂₄ | 156.31 | ~1120-1150 | 57, 71, 85, 99, 127 (indicative of ethyl and larger fragments) |
| 2,2,4,4-Tetramethylheptane | C₁₁H₂₄ | 156.31 | ~1050-1070 | 57 (base peak), 71, 85, 99 |
Note: The Kovats RI and mass spectral fragments for this compound are estimated based on general fragmentation rules for highly branched alkanes and may vary depending on the specific instrument and conditions.
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Simplified fragmentation of this compound in EI-MS.
References
- 1. Branched Chain Alkane Definition [thoughtco.com]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. tutorchase.com [tutorchase.com]
- 4. agilent.com [agilent.com]
- 5. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]
- 6. vurup.sk [vurup.sk]
- 7. benchchem.com [benchchem.com]
- 8. people.whitman.edu [people.whitman.edu]
- 9. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 10. repositum.tuwien.at [repositum.tuwien.at]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. whitman.edu [whitman.edu]
- 15. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Improving GC Peak Resolution for 3,4-Diethyl-3-methylhexane
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals to enhance the gas chromatography (GC) peak resolution of 3,4-Diethyl-3-methylhexane.
Troubleshooting Guide: Resolving Poor Peak Resolution
Poor peak resolution in the GC analysis of this compound and its isomers is a common challenge. This guide provides a systematic approach to diagnose and resolve these issues.
Initial Assessment of Peak Resolution:
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Symptom: Peaks are broad, overlapping, or show shouldering.
-
Confirmation:
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Peak Shape Analysis: Visually inspect the chromatogram for asymmetrical peaks. A symmetrical, Gaussian peak is ideal. Shoulders or tailing can indicate co-elution.[1][2]
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Mass Spectrometry (MS) Data Analysis: If using a mass spectrometer, examine the mass spectra across the width of a single chromatographic peak. Inconsistent spectra suggest the presence of multiple components.[1][2]
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Extracted Ion Chromatograms (EICs): Generate EICs for characteristic ions of suspected co-eluting isomers. Differing peak shapes or retention times in the EICs indicate multiple compounds.[1]
-
dot
Caption: A logical workflow for troubleshooting poor GC peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to adjust for improving the resolution of this compound?
A1: The three most critical factors for improving GC peak resolution are the temperature program, the choice of GC column, and the carrier gas flow rate.[1][3] These parameters directly influence the selectivity, efficiency, and retention of the chromatographic system.
Q2: How does the temperature program affect the separation of branched alkanes?
A2: The temperature program, including the initial temperature, ramp rate, and final temperature, is crucial for separating isomers with similar boiling points.[4]
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Lowering the initial temperature increases the retention of volatile compounds, improving the resolution of early-eluting peaks.[1][3]
-
A slower temperature ramp rate provides more time for analytes to interact with the stationary phase, which can significantly enhance the separation of closely eluting isomers.[1][5]
-
Introducing an isothermal hold at a temperature just below the elution temperature of the target isomers can improve their resolution.[1]
Q3: What type of GC column is best suited for analyzing this compound?
A3: For the separation of alkanes and their isomers, non-polar stationary phases are the industry standard.[6][7] The elution order on these columns generally follows the boiling points of the analytes.[6] Columns with a (5%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-5, Rtx-5MS) are a good starting point due to their robustness and wide applicability for hydrocarbon analysis.[6] To enhance resolution, consider using a longer column with a smaller internal diameter and a thinner film thickness.[1][2]
Q4: Can the carrier gas flow rate impact the resolution of my analysis?
A4: Yes, the carrier gas flow rate, or more accurately, the linear velocity, has a significant effect on column efficiency.[1] Every column has an optimal flow rate at which it achieves the best separation. Operating above or below this optimum will lead to broader peaks and reduced resolution. It is advisable to determine the optimal flow rate for your specific column and carrier gas (typically helium or hydrogen).[1]
Q5: What should I do if I suspect co-elution with other isomers?
A5: Co-elution of isomers is a common problem in the analysis of branched alkanes.[1] If you suspect co-elution, first try to confirm it using mass spectrometry by looking for changes in the mass spectrum across the peak.[1][2] To resolve co-elution, you can:
-
Optimize the temperature program (slower ramp rate).[1]
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Switch to a longer or narrower bore GC column to increase efficiency.[1]
-
Change the stationary phase to alter selectivity.[3]
Experimental Protocols
Protocol 1: Initial Screening Method for this compound
This protocol provides a starting point for the analysis of this compound.
| Parameter | Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1, SE-30, OV-101)[8] | A standard non-polar column for hydrocarbon analysis. |
| Injector | Split/Splitless | |
| Injector Temp. | 250 °C | Ensures complete vaporization of the sample.[9] |
| Split Ratio | 50:1 | Prevents column overload. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical starting flow rate for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temp. | 40 °C, hold for 2 min | Allows for good focusing of volatile compounds. |
| Ramp Rate | 5 °C/min | A moderate ramp rate to start optimization. |
| Final Temp. | 200 °C, hold for 5 min | Ensures all C11 isomers are eluted. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp. | 300 °C | Prevents condensation of analytes.[9] |
| Injection Volume | 1 µL |
Protocol 2: Systematic Optimization of Peak Resolution
If the initial screening method provides inadequate resolution, follow this systematic approach to optimize the separation.
dot
Caption: A systematic workflow for optimizing GC peak resolution.
Step 1: Optimize the Temperature Program
-
Vary the Ramp Rate: Keeping the initial and final temperatures the same, perform injections with different ramp rates (e.g., 2, 5, and 10 °C/min). A slower ramp rate should improve the separation of closely eluting peaks.[1][5]
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Adjust the Initial Temperature: Once a suitable ramp rate is found, adjust the initial oven temperature. Lowering the initial temperature can improve the resolution of early eluting isomers.[1][3]
Step 2: Optimize the Carrier Gas Flow Rate
-
With the optimized temperature program, vary the carrier gas flow rate (e.g., 0.8, 1.0, 1.2, 1.5 mL/min).
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Calculate the resolution between this compound and its nearest eluting isomer for each flow rate.
-
Plot resolution versus flow rate to determine the optimal flow rate that provides the maximum resolution.
Step 3: Evaluate Column Dimensions
If sufficient resolution cannot be achieved by optimizing the temperature program and flow rate, consider using a column with different dimensions.
| Column Dimension Change | Effect on Resolution | Trade-off |
| Increase Length (e.g., 60 m) | Increases efficiency and resolution.[1] | Longer analysis time. |
| Decrease Internal Diameter (e.g., 0.18 mm) | Increases efficiency and resolution.[1] | Lower sample capacity. |
| Decrease Film Thickness (e.g., 0.1 µm) | Can improve resolution for later eluting peaks.[1] | May decrease retention of volatile compounds. |
By systematically following this troubleshooting guide and optimization protocols, researchers can significantly improve the GC peak resolution for this compound and achieve accurate and reliable analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Improved resolution of hydrocarbon structures and constitutional isomers in complex mixtures using gas chromatography-vacuum ultraviolet-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. 3,4-Diethyl hexane [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Gas Chromatography Analysis of 3,4-Diethyl-3-methylhexane
Welcome to the technical support center for the gas chromatographic (GC) analysis of 3,4-Diethyl-3-methylhexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common co-elution problems and other analytical challenges encountered during the separation of this highly branched C11 alkane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-elution of this compound with other compounds?
A1: Co-elution involving this compound and other structurally similar hydrocarbons is a frequent challenge in gas chromatography. The primary reasons for this issue include:
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Inadequate Column Selectivity: The stationary phase of the GC column may not have the appropriate chemistry to differentiate between this compound and other isomers with similar boiling points and polarities. For non-polar alkanes, separation is primarily driven by boiling point, and even subtle differences in branching can lead to very close elution times.[1][2]
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Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve compounds with very similar retention times. This can be due to the column being too short, having too large of an internal diameter, or a degraded stationary phase.[1]
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Suboptimal Oven Temperature Program: A temperature ramp that is too fast will not provide enough time for the analytes to interact sufficiently with the stationary phase, leading to poor separation.[1] Conversely, an initial temperature that is too high can cause peak broadening for early-eluting compounds.
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Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas significantly impacts column efficiency. Flow rates that are too high or too low can lead to broader peaks and reduced resolution.
Q2: Which GC column stationary phase is best for separating this compound and its isomers?
A2: For the separation of branched alkanes like this compound, a non-polar stationary phase is recommended. These phases separate compounds primarily based on their boiling points. The most common and effective choices include:
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100% Dimethylpolysiloxane (e.g., DB-1, HP-1, SPB-1): This is a widely used, robust, and non-polar stationary phase that provides good separation for a broad range of hydrocarbons.
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5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5, SPB-5): This phase offers a slightly different selectivity compared to 100% dimethylpolysiloxane due to the introduction of phenyl groups, which can be beneficial for resolving certain isomers.
For highly complex samples containing numerous isomers, a long capillary column (e.g., 50-100 meters) is often necessary to achieve the required resolution.[3]
Q3: How can I optimize my temperature program to improve the separation of co-eluting peaks?
A3: Optimizing the oven temperature program is a critical step in resolving co-eluting compounds. Here are some key strategies:
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Lower the Initial Temperature: Starting the temperature program at a lower temperature can improve the focusing of early-eluting compounds on the column, leading to sharper peaks.
-
Decrease the Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) allows for more interaction between the analytes and the stationary phase, which can significantly enhance the separation of closely eluting compounds.[1]
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Incorporate Isothermal Holds: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes improve their separation.
Q4: What is a Kovats Retention Index, and how can it help in identifying this compound?
A4: The Kovats Retention Index (RI) is a standardized method for reporting retention times in gas chromatography. It relates the retention time of a compound to the retention times of n-alkanes eluting before and after it.[4] This makes retention data more comparable between different instruments and laboratories. By comparing the experimentally determined RI of an unknown peak to a database of known RI values, you can increase the confidence in your compound identification. For branched alkanes, the RI on a non-polar column is a valuable identification parameter.
Troubleshooting Guides
Problem: Poor resolution between this compound and an adjacent peak.
This troubleshooting workflow will guide you through a systematic approach to improving the separation of your target analyte from a co-eluting compound.
Caption: A logical workflow for troubleshooting co-elution issues.
Experimental Protocols
The following are example GC methods that can be used as a starting point for the analysis of this compound. Optimization will likely be required for your specific sample matrix and instrumentation.
Method 1: General Screening for C11 Alkanes
This method is suitable for a general overview of the C11 hydrocarbon fraction.
| Parameter | Value |
| GC System | Agilent 6890N or equivalent with FID |
| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 200 °C, hold for 5 min |
| Detector | FID, 250 °C |
Method 2: High-Resolution Separation of C11 Isomers
This method is designed to provide better separation of closely eluting isomers.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent with FID |
| Column | DB-1 (100% Dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 275 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Carrier Gas | Hydrogen, constant flow at 1.2 mL/min |
| Oven Program | Initial: 35 °C, hold for 10 minRamp 1: 2 °C/min to 100 °CRamp 2: 5 °C/min to 220 °C, hold for 10 min |
| Detector | FID, 280 °C |
Data Presentation
The following table provides estimated Kovats Retention Indices (RI) for this compound and some of its isomers on a non-polar (DB-1 type) stationary phase. These values can be used for tentative identification. Actual retention times will vary depending on the specific instrument and conditions.
| Compound | Structure | Estimated Kovats RI (Non-polar phase) |
| n-Undecane | CH₃(CH₂)₉CH₃ | 1100 |
| 2-Methyldecane | CH₃CH(CH₃)(CH₂)₇CH₃ | ~1070-1080 |
| 3-Methyldecane | CH₃CH₂CH(CH₃)(CH₂)₆CH₃ | ~1080-1090 |
| This compound | CH₃CH₂C(CH₃)(C₂H₅)CH(C₂H₅)CH₂CH₃ | ~1090-1110 |
| 2,2,4-Trimethyl-octane | (CH₃)₃CCH₂CH(CH₃)(CH₂)₃CH₃ | ~1050-1070 |
Disclaimer: The provided Kovats RI values are estimates based on the elution behavior of similar compounds and are intended for guidance only. For definitive identification, it is essential to run an authentic standard of this compound under your experimental conditions.
Signaling Pathways and Logical Relationships
The relationship between key GC parameters and their impact on the separation of this compound can be visualized as follows:
Caption: Interrelationship of GC parameters and their effect on chromatographic output.
References
Technical Support Center: Purification of 3,4-Diethyl-3-methylhexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-Diethyl-3-methylhexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a sample of this compound?
A1: Depending on the synthetic route and handling, common impurities in this compound may include:
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Isomeric Byproducts: Synthesis methods can often lead to the formation of other C11 alkane isomers with similar boiling points, making them challenging to separate.
-
Unreacted Starting Materials: Residual reactants from the synthesis process may remain in the crude product.
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Side-Reaction Products: Synthesis routes like the Corey-House reaction may produce homocoupling byproducts (e.g., 3,4-dimethylhexane). Grignard reactions can also lead to side products.[1]
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Solvent Residues: Traces of solvents used during the synthesis or workup may be present.
-
Water: Moisture can be introduced during the workup or from atmospheric exposure.
Q2: What is the most effective method for purifying this compound?
A2: The most effective method for purifying this compound is fractional distillation. This technique is particularly well-suited for separating liquids with close boiling points, such as isomeric alkanes. For very high purity requirements, preparative gas chromatography (preparative GC) can also be employed.
Q3: I am having trouble separating my product from an impurity with a very similar boiling point. What can I do?
A3: For separating compounds with very close boiling points, you can try the following:
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Increase the efficiency of your fractional distillation setup. This can be achieved by using a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Optimize the distillation rate. A slower distillation rate allows for more theoretical plates, leading to better separation.
-
Consider using preparative gas chromatography. Preparative GC offers very high resolution and can often separate isomers that are difficult to resolve by distillation.
Q4: Is low-temperature recrystallization a suitable purification method for this compound?
A4: Low-temperature recrystallization is generally not a practical or effective method for purifying liquid alkanes like this compound. These compounds typically have very low melting points and may not form well-defined crystals at temperatures that are easily accessible in a standard laboratory setting. Furthermore, the solubility of similar alkane impurities is likely to be very close to that of the desired product, making separation by crystallization inefficient.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Solution |
| Poor Separation | Inefficient fractionating column. | Use a longer column or one with a higher surface area packing material to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium. Aim for a collection rate of 1-2 drops per second. | |
| Poor insulation of the column. | Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient. | |
| Bumping (Sudden, Violent Boiling) | Uneven heating. | Use a heating mantle with a stirrer for uniform heat distribution. Add boiling chips to the distillation flask. |
| Flooding of the Column | Heating rate is too high. | Reduce the heat input to prevent the vapor flow from obstructing the returning liquid. |
| No Distillate Collection | Thermometer placement is incorrect. | The top of the thermometer bulb should be level with the side arm of the distillation head. |
| Insufficient heating. | Ensure the heating mantle is set to a temperature that will bring the liquid to a boil. | |
| Leaks in the apparatus. | Check all joints and connections for a proper seal. |
Preparative Gas Chromatography (GC)
| Issue | Possible Cause | Solution |
| Broad Peaks | Column overloading. | Dilute the sample or inject a smaller volume. |
| Injection port temperature is too low. | Increase the injector temperature to ensure complete and rapid vaporization of the sample. | |
| Carrier gas flow rate is too low. | Optimize the carrier gas flow rate for the specific column being used. | |
| Tailing Peaks | Active sites on the column. | Use a deactivated column or a different stationary phase. |
| Presence of polar impurities. | Pre-purify the sample to remove polar compounds, for example, by passing it through a short column of silica (B1680970) gel or alumina. | |
| Poor Separation of Isomers | Inappropriate column stationary phase. | Select a stationary phase known for good selectivity towards hydrocarbon isomers (e.g., a non-polar or slightly polar phase). |
| Sub-optimal temperature program. | Develop a temperature gradient that maximizes the resolution between the target compound and its isomers. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed for the purification of this compound (boiling point ~190°C) from impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
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Boiling chips
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Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
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Heating: Begin heating the flask gently with the heating mantle.
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Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the system to equilibrate by adjusting the heat so that the condensation ring rises slowly and steadily.
-
Fraction Collection:
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Collect the initial distillate (forerun) in a separate receiving flask until the temperature at the distillation head stabilizes at the boiling point of the lowest boiling impurity.
-
Change the receiving flask and collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~190°C).
-
If the temperature begins to rise again, change the receiving flask to collect the higher boiling fraction.
-
-
Analysis: Analyze the purity of the collected fractions using gas chromatography (GC).
Quantitative Data Summary:
| Fraction | Boiling Range (°C) | Expected Purity of this compound (%) |
| Forerun | < 188 | < 10 |
| Main Fraction | 189 - 191 | > 95 |
| High-Boiling Residue | > 192 | < 5 |
Protocol 2: Purification by Preparative Gas Chromatography
This protocol is suitable for achieving very high purity of this compound, especially for separating closely related isomers.
Instrumentation:
-
Preparative Gas Chromatograph with a fraction collector
-
Appropriate preparative GC column (e.g., non-polar phase like DB-1 or similar)
-
Syringe for sample injection
Procedure:
-
Method Development (Analytical Scale):
-
Using an analytical GC with a similar stationary phase, develop a temperature program that provides good separation between this compound and its impurities.
-
Determine the retention time of the target compound.
-
-
Sample Preparation: If necessary, dilute the pre-purified sample in a volatile solvent (e.g., hexane) to prevent column overloading.
-
Preparative GC Run:
-
Set up the preparative GC with the optimized conditions from the analytical run.
-
Inject the sample onto the column.
-
Set the fraction collector to collect the eluent at the predetermined retention time of this compound.
-
-
Solvent Removal: If the sample was diluted, remove the solvent from the collected fraction using a rotary evaporator.
-
Purity Verification: Analyze the purity of the collected fraction using an analytical GC.
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for achieving high purity of this compound using preparative GC.
References
Technical Support Center: Analysis of Synthetic 3,4-Diethyl-3-methylhexane
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the synthesis and purification of 3,4-Diethyl-3-methylhexane. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data interpretation aids to facilitate the identification of impurities in your synthetic preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound and what impurities can be expected?
A common and effective method for synthesizing highly branched alkanes like this compound is the Corey-House synthesis . This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an appropriate alkyl halide. For this compound, a plausible route is the reaction of lithium di(sec-butyl)cuprate with 3-bromopentane (B47287).
Potential Impurities from Corey-House Synthesis:
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Homocoupling Products: Coupling of the Gilman reagent with itself can lead to the formation of 3,4-dimethylhexane.
-
Wurtz-type Side Products: Direct reaction of the alkyl halide with any remaining organolithium reagent can produce octane (B31449) isomers.
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Unreacted Starting Materials: Residual 3-bromopentane or the organolithium precursor (e.g., sec-butyllithium) may be present.
-
Solvent and Reagent Adducts: Impurities arising from reactions with the solvent (e.g., diethyl ether, THF) or other reagents.
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Isomeric Byproducts: Rearrangement of carbocation intermediates, although less common under these conditions, can lead to other C11 alkane isomers.
Another potential synthetic route is the Grignard reaction , where a Grignard reagent is coupled with an alkyl halide. Impurities from this method are similar to those from the Corey-House synthesis and can include unreacted starting materials and byproducts from Wurtz-type reactions.[1]
Q2: My Gas Chromatography (GC) analysis of synthesized this compound shows multiple peaks. How do I identify the main product and the impurities?
Identification of peaks in a GC chromatogram is achieved by comparing their retention times with those of known standards. The major peak in your chromatogram should correspond to this compound. To confirm this, you can:
-
Run a Standard: Inject a certified reference standard of this compound under the same GC conditions.
-
GC-MS Analysis: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to obtain the mass spectrum of each peak. The fragmentation pattern of the main peak should match the known mass spectrum of this compound.
-
Retention Indices: Calculate the Kovats retention index for each peak by running a series of n-alkane standards. Compare these indices to literature values for C11 alkanes on a similar GC column.
Q3: The mass spectra of several peaks in my GC-MS analysis are very similar. How can I differentiate between isomeric impurities?
Differentiating between isomeric alkanes by mass spectrometry can be challenging due to their similar fragmentation patterns.[2] Here are some strategies to improve identification:
-
High-Resolution GC: Employ a long capillary column (e.g., 50-100 m) with a non-polar stationary phase (e.g., DB-1, HP-5ms) to achieve the best possible separation of isomers.
-
Careful Analysis of Fragmentation: While the major fragments may be similar, there can be subtle differences in the relative abundances of certain ions that can aid in identification.
-
Soft Ionization Techniques: If available, consider using soft ionization techniques like chemical ionization (CI) which can result in a more prominent molecular ion peak and less fragmentation, aiding in the determination of the molecular weight of each impurity.
Troubleshooting Guide for Impurity Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column.2. Column overloading.3. Inappropriate injector temperature. | 1. Use a deactivated injector liner and a high-quality, inert GC column.2. Dilute the sample.3. Optimize the injector temperature to ensure complete and rapid volatilization. |
| Ghost Peaks (Peaks in Blank Runs) | 1. Contamination of the syringe or injector port.2. Carryover from a previous injection. | 1. Thoroughly clean the syringe and bake out the injector port.2. Run a solvent blank after analyzing concentrated samples. |
| Poor Separation of Isomers | 1. Inadequate column resolution.2. Suboptimal temperature program. | 1. Use a longer capillary column with a suitable stationary phase.2. Optimize the oven temperature program, using a slower ramp rate to improve separation. |
| Inconsistent Retention Times | 1. Fluctuations in carrier gas flow rate.2. Leaks in the system.3. Oven temperature instability. | 1. Ensure a stable and consistent carrier gas supply.2. Check for leaks at the injector, detector, and column fittings.3. Verify the stability and accuracy of the GC oven temperature. |
Quantitative Impurity Profile
The following table presents a representative impurity profile for a synthetic batch of this compound produced via Corey-House synthesis, as determined by GC-FID.
| Compound | Retention Time (min) | Area % | Potential Identity |
| 1 | 8.54 | 1.2 | 3,4-Dimethylhexane |
| 2 | 9.21 | 0.8 | Octane Isomer |
| 3 | 10.15 | 95.5 | This compound |
| 4 | 10.32 | 1.5 | Isomer of this compound |
| 5 | 10.45 | 0.7 | Isomer of this compound |
| 6 | 11.89 | 0.3 | Unreacted Starting Material (e.g., 3-bromopentane) |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for the identification and quantification of impurities in a synthetic sample of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in high-purity n-hexane and dilute to the mark.
-
Transfer an aliquot of the solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/Splitless, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound by comparing its mass spectrum and retention time to a reference standard.
-
For each impurity peak, perform a library search (e.g., NIST/Wiley) to tentatively identify the compound.
-
Calculate the relative percentage of each impurity based on the peak area.
Visualizations
Caption: Experimental workflow for the analysis of synthetic this compound.
Caption: Troubleshooting workflow for addressing unsatisfactory product purity.
References
Technical Support Center: Optimizing Injection Parameters for Volatile Alkanes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the gas chromatography (GC) analysis of volatile alkanes.
Troubleshooting Guides
This section offers step-by-step guidance to resolve common problems encountered during the analysis of volatile alkanes.
Issue: Poor Peak Shape (Tailing or Fronting)
Peak tailing or fronting can significantly impact the accuracy of quantification.
-
Question: What causes my alkane peaks to tail?
-
Answer: Peak tailing, where the peak's trailing edge is broader than the leading edge, can be caused by several factors:
-
Active Sites in the System: Silanol groups in the inlet liner or on the column can interact with analytes, causing tailing. Using a deactivated inlet liner can help mitigate this.[1]
-
Column Contamination: Accumulation of non-volatile residues at the column inlet can lead to peak broadening and tailing.[2] Trimming the front of the column can often resolve this issue.[3]
-
Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.[4] Consider diluting the sample or increasing the split ratio.[5]
-
Inadequate Vaporization: If the injection port temperature is too low, the sample may not vaporize completely and uniformly, leading to tailing.[6]
-
-
-
Question: What causes my alkane peaks to show fronting?
-
Answer: Peak fronting, where the leading edge of the peak is sloped, is often a sign of column overload. This occurs when the amount of analyte introduced onto the column exceeds its capacity. To address this, you can try diluting your sample or increasing the split ratio to reduce the amount of sample entering the column.[4]
-
Logical Workflow for Troubleshooting Peak Shape Issues
Issue: Poor Resolution or Peak Overlap
Inadequate separation between adjacent peaks can hinder accurate identification and quantification.
-
Question: How can I improve the separation of my volatile alkane peaks?
-
Answer: Poor resolution can often be addressed by optimizing several parameters:
-
Oven Temperature Program: A slower temperature ramp rate (e.g., 5-10°C/min) increases the interaction of analytes with the stationary phase, which can enhance separation.[2]
-
Carrier Gas Flow Rate: An inappropriate flow rate can lead to band broadening.[2] Optimizing the flow rate for your chosen carrier gas (Helium or Hydrogen) is crucial.[2]
-
Column Dimensions: Using a longer column (e.g., 30-60 m) or a column with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) can provide more theoretical plates and improve separation.[2]
-
Stationary Phase: For alkane analysis, a non-polar stationary phase like 100% dimethylpolysiloxane is ideal as separation is primarily based on boiling points.[1][2]
-
-
Frequently Asked Questions (FAQs)
Injection Technique
-
Question: Should I use split or splitless injection for my volatile alkane samples?
-
Answer: The choice between split and splitless injection depends on the concentration of your analytes.
-
Split Injection: This is the preferred method for high-concentration samples to avoid overloading the column. A portion of the sample is vented, and only a fraction enters the column, determined by the split ratio.[7][8]
-
Splitless Injection: This technique is ideal for trace analysis where maximum sensitivity is required. The entire sample is transferred to the column.[7][9] However, it can lead to broader peaks for volatile compounds if not optimized correctly.[8]
-
-
Injection Parameters
-
Question: What is the optimal injection port temperature for volatile alkanes?
-
Answer: The injector temperature must be high enough to ensure complete and rapid vaporization of the sample. For volatile alkanes (like C2-C6), a starting point could be around 150-250°C. For a broader range of alkanes, injector temperatures between 280-320°C are common.[1] It is important to avoid temperatures that could cause thermal degradation of the analytes.
-
-
Question: How do I choose the correct split ratio?
-
Answer: The split ratio determines the amount of sample that enters the column. A higher split ratio means less sample reaches the column. Typical split ratios range from 5:1 to 500:1.[9] For concentrated samples, a high split ratio (e.g., 100:1 or higher) is used to prevent column overload.[2] For less concentrated samples, a lower split ratio (e.g., 10:1 or 50:1) may be appropriate.[2] The optimal ratio should be determined experimentally based on the resulting peak shape and intensity.
-
-
Question: What is the recommended carrier gas and flow rate?
-
Answer: Helium and hydrogen are the most common carrier gases for GC analysis of alkanes.[1][10] Hydrogen can provide faster analysis times due to its lower viscosity.[1] The optimal flow rate depends on the column dimensions and the carrier gas used. A good starting point for many applications is a constant flow rate of 1-2 mL/min.[1] It's important to operate at the optimal linear velocity to minimize peak broadening.[2]
-
Data Presentation
Table 1: Recommended GC Injection Parameters for Volatile Alkanes
| Parameter | Recommended Value | Rationale |
| Injection Mode | Split (for high concentration) or Splitless (for trace analysis) | Prevents column overload for concentrated samples and maximizes sensitivity for trace analytes.[7][8] |
| Injector Temperature | 150 - 320°C | Ensures complete and rapid vaporization of volatile to semi-volatile alkanes.[1] |
| Split Ratio | 10:1 to 500:1 (for split injection) | Adjust based on sample concentration to achieve good peak shape and response.[2][9] |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good efficiency; hydrogen can offer faster analysis.[1][10] |
| Carrier Gas Flow Rate | 1 - 2 mL/min | A typical starting range to achieve optimal linear velocity and minimize peak broadening.[1] |
| Inlet Liner | Deactivated, with glass wool | A deactivated liner minimizes analyte interaction, and glass wool can aid in vaporization and trap non-volatile residues.[1] |
Experimental Protocols
Protocol 1: Optimizing Injection Temperature
-
Initial Setup: Set up the GC with a suitable column for alkane analysis (e.g., a non-polar column). Use a standard mixture of volatile alkanes.
-
Set Initial Temperature: Begin with a conservative injector temperature, for example, 150°C.
-
Inject Sample: Inject the alkane standard and acquire the chromatogram.
-
Analyze Peak Shape: Examine the peak shapes for signs of tailing, which might indicate incomplete vaporization.
-
Increase Temperature: Incrementally increase the injector temperature by 20-25°C and repeat the injection.
-
Evaluate and Finalize: Continue this process until sharp, symmetrical peaks are obtained. Be cautious not to exceed the thermal stability of your analytes or column. The optimal temperature is the lowest temperature that provides good peak shape without causing degradation.
Protocol 2: Determining the Optimal Split Ratio
-
Initial Setup: Use a concentrated sample of volatile alkanes. Set the initial split ratio to a high value, such as 200:1.
-
Inject Sample: Inject the sample and acquire the chromatogram.
-
Assess Peak Shape: Observe the peak shapes. If they are very small but well-formed, a lower split ratio can be used. If they show signs of fronting, the split ratio may still be too low.
-
Decrease Split Ratio: Gradually decrease the split ratio (e.g., to 100:1, then 50:1) and reinject the sample at each setting.
-
Identify Optimum: The optimal split ratio is the lowest ratio that provides good peak shape (no fronting) and a strong enough signal for accurate quantification.
Experimental Workflow for Method Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 7. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 8. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 9. Split vs Splitless Injection [restek.com]
- 10. GC Carrier Gas Guide: Selection & Applications | Phenomenex [phenomenex.com]
Technical Support Center: Column Selection for Separating Branched Alkane Isomers
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the gas chromatographic (GC) separation of branched alkane isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully separating branched alkane isomers?
A1: The choice of the GC column is the most critical factor. The separation of alkanes is primarily governed by their boiling points, and selecting the appropriate stationary phase is essential for resolving isomers with very similar boiling points.[1]
Q2: Which type of GC column is best suited for separating branched alkane isomers?
A2: For optimal separation, a non-polar column is ideal.[1] Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are commonly recommended.[1] These non-polar phases facilitate separation based on the principle of "like dissolves like".[1]
Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation?
A3:
-
Length: A longer column increases resolution but also extends the analysis time. A 30-meter column is suitable for general use, while a column of 60 meters or more is recommended for very complex mixtures.[1]
-
Internal Diameter (ID): A smaller ID enhances efficiency and resolution but reduces the sample capacity. A 0.25 mm ID is a good general-purpose choice, while a 0.18 mm ID can provide higher resolution.[1]
-
Film Thickness: Thicker films increase retention and are beneficial for volatile compounds. A film thickness of 0.25 µm to 0.50 µm is suitable for a broad range of alkanes. For very volatile alkanes, a thickness of ≥1.0 µm should be considered.[1]
Q4: What is a good starting temperature program for analyzing branched alkane isomers?
A4: A good starting point for a temperature program for a wide range of alkanes is an initial temperature of 40°C with a 2-minute hold, followed by a ramp of 5°C per minute to 300°C.[1] A slower ramp rate generally improves the separation of compounds that elute closely together.[1]
Q5: How can I confirm the identity of the separated alkane isomer peaks?
A5: One reliable method for compound identification is the use of Kovats retention indices (I). This method compares the retention time of an analyte to the retention times of n-alkanes eluted before and after it.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Broadening or Tailing)
-
Q: My chromatogram displays broad or tailing peaks for my branched alkane standards. What are the likely causes and how can I resolve this?
-
A: Peak broadening and tailing can be caused by several factors:
-
Inadequate Vaporization: High-boiling-point alkanes require sufficient thermal energy for complete vaporization in the injector. Solution: Optimize the injector temperature, starting in the range of 280-320°C.[2]
-
Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low can lead to diffusion and peak broadening. Solution: Optimize the carrier gas flow rate, with a typical starting range of 1-2 mL/min.[2] Using hydrogen as a carrier gas can enable faster analysis times without a significant loss of resolution.[2]
-
Active Sites in the System: Active sites in the injector liner or on the column can interact with analytes, causing peak tailing. Solution: Use a deactivated inlet liner. If contamination is suspected, trimming the first 10-20 cm of the column from the inlet side may help.[2]
-
-
Issue 2: Loss of Resolution
-
Q: I am observing poor separation between adjacent branched alkane isomers. How can I improve the resolution?
-
A: To improve resolution, consider the following:
-
Optimize the Temperature Program: A slower oven ramp rate (e.g., 5°C/min) can enhance the separation of closely eluting compounds.[1]
-
Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimized for your column dimensions.
-
Select a Longer Column: If the issue persists, using a longer column (e.g., 60 m instead of 30 m) will increase the number of theoretical plates and improve resolution.[1]
-
-
Issue 3: Retention Time Shifts
-
Q: The retention times of my peaks are inconsistent between runs. What could be causing this?
-
A: Inconsistent retention times can be due to:
-
Unstable Oven Temperature: Verify the stability of your oven's temperature program.
-
Fluctuations in Carrier Gas Flow: Check for leaks in the gas lines and confirm that your flow rates are consistent with a calibrated flow meter.
-
Column Contamination: Buildup of non-volatile residues at the column inlet can affect retention. Solution: Regularly bake out the column at its maximum allowable temperature. If the problem continues, trim the inlet side of the column.[2]
-
-
Data Presentation
Table 1: Recommended GC Column Configurations for Branched Alkane Isomer Separation
| Parameter | Recommendation for General Use | Recommendation for High Resolution/Complex Mixtures | Rationale |
| Stationary Phase | Non-polar (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane)[1] | Non-polar (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane)[1] | The separation of alkanes is primarily based on their boiling points, making non-polar phases ideal.[1] |
| Column Length | 30 m[1] | ≥60 m[1] | Increased length improves resolution but also increases analysis time.[1] |
| Column Internal Diameter (ID) | 0.25 mm[1] | 0.18 mm[1] | Smaller ID increases efficiency and resolution but decreases sample capacity.[1] |
| Film Thickness | 0.25 µm to 0.50 µm[1] | 0.25 µm to 0.50 µm (consider ≥1.0 µm for very volatile alkanes)[1] | Thicker films increase retention and sample capacity, especially for volatile compounds.[1] |
Experimental Protocols
Detailed Methodology for GC Separation of Branched Alkane Isomers
-
Column Installation and Conditioning:
-
Install a suitable non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) according to the manufacturer's instructions.
-
Condition the column by heating it to the maximum operating temperature (as specified by the manufacturer) for a few hours with the carrier gas flowing to remove any contaminants.
-
-
Instrument Setup:
-
Injector: Set the injector temperature to 280°C. Use a split injection with a ratio of 100:1. This ratio may need to be optimized based on the sample concentration.[1]
-
Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate of 1-2 mL/min.[2]
-
Oven Temperature Program: Set the initial oven temperature to 40°C and hold for 2 minutes. Ramp the temperature at 5-10°C/min to 200°C. Hold at the final temperature for 5 minutes.[1] For improved resolution of isomers, a slower ramp rate of 5°C/min is beneficial.[1]
-
Detector (FID): Set the Flame Ionization Detector (FID) temperature to 300°C.
-
-
Sample Preparation:
-
Prepare alkane standards and samples in a volatile, non-polar solvent such as hexane.[1]
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the prepared sample.
-
Acquire the chromatogram using appropriate data collection software.
-
-
Data Analysis:
-
Identify the peaks based on their retention times and compare them to known standards.
-
For confirmation, calculate the Kovats retention indices for the peaks of interest.
-
Mandatory Visualization
Caption: Column selection workflow for branched alkane isomers.
References
Technical Support Center: Troubleshooting Mass Spectrometer Ionization of Alkanes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the mass spectrometry analysis of alkanes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Ionization & Fragmentation
Q1: Why is the molecular ion peak ([M]•+) of my alkane weak or absent in the Electron Ionization (EI) mass spectrum?
A1: This is a common observation for alkanes, especially branched and long-chain alkanes, when using Electron Ionization (EI).[1] EI is a "hard" ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule.[2] This excess energy leads to extensive fragmentation, as C-C bonds are weaker than C-H bonds and readily cleave.[3] Branched alkanes are particularly susceptible to fragmentation at the branching points because this leads to the formation of more stable secondary and tertiary carbocations.[1][3] Consequently, the intact molecular ion may not survive in sufficient abundance to be detected.[1] The relative height of the molecular ion peak is greatest for straight-chain compounds and decreases with increased branching.[4]
Q2: How can I enhance the molecular ion peak for my alkane sample?
A2: To obtain a more prominent molecular ion or a related ion that confirms the molecular weight, "soft" ionization techniques are recommended. These methods impart less energy to the analyte, thus reducing fragmentation.[5]
-
Chemical Ionization (CI): This is a soft ionization technique that uses a reagent gas (e.g., methane (B114726), isobutane, ammonia) to ionize the analyte through proton transfer or adduct formation.[6][7] This results in significantly less fragmentation and often produces a strong protonated molecule peak ([M+H]+), which is one mass unit higher than the molecular weight.[7]
-
Photoionization (PI): This technique uses photons to ionize the sample. By controlling the photon energy, fragmentation can be minimized.
-
Lowering Electron Energy in EI: Reducing the electron energy in the EI source from the standard 70 eV to a lower value (e.g., 15-20 eV) can decrease fragmentation and enhance the molecular ion peak. However, this will also reduce the overall ionization efficiency and signal intensity.[2]
Q3: What are the characteristic fragmentation patterns for alkanes in EI-MS?
A3: Alkanes exhibit predictable fragmentation patterns in EI-MS.
-
Linear Alkanes: The mass spectra of straight-chain alkanes show clusters of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.[3] The most abundant fragments are often C₃H₇⁺ (m/z 43) and C₄H₉⁺ (m/z 57).[8]
-
Branched Alkanes: Fragmentation is favored at branching points, leading to the formation of the most stable carbocation.[1][3] The loss of the largest alkyl group at a branch point is often the most favorable fragmentation pathway.
Common Problems & Solutions
Q4: I am not seeing any peaks in my mass spectrum. What should I do?
A4: The absence of peaks can be due to issues with the sample introduction, the ion source, or the detector.[9][10] A systematic check is necessary.
-
Check Sample Introduction:
-
Verify Ion Source Function:
-
Filament: Check if the ion source filament is burned out.
-
Source Tuning: Ensure the mass spectrometer is properly tuned and calibrated.[11]
-
-
Detector Check:
-
Detector Voltage: Verify that the detector voltage is set appropriately.
-
Flame (for certain detectors): If applicable, ensure the flame is lit.[9]
-
Q5: My baseline is very noisy. How can I reduce the background noise?
A5: High background noise can originate from several sources, including the GC system, the MS detector, and contamination.[13][14]
-
GC-Related Noise:
-
Septum Bleed: Particles from the injection port septum can contribute to background noise. Use high-quality, low-bleed septa.[13]
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to column bleed. Ensure you are operating within the column's recommended temperature range.
-
Carrier Gas Purity: Use high-purity carrier gas and ensure gas lines are free of leaks.
-
-
MS-Related Noise:
-
Source Contamination: A dirty ion source is a common cause of high background. Regular cleaning is essential.
-
Detector Gain: An excessively high detector gain will amplify noise.[15]
-
-
Contamination:
Q6: My chromatographic peaks are tailing. What is the cause and how can I fix it?
A6: Peak tailing can be caused by issues in the GC system.[19][20]
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes, leading to peak tailing.[19]
-
Active Sites: Active sites in the inlet liner or on the column can interact with analytes. Using a deactivated liner and ensuring a clean column can resolve this.[19]
-
Column Contamination: Buildup of non-volatile residues on the column can cause peak tailing. Trimming the front end of the column can often solve this problem.[19][20]
-
Injector Temperature: If the injector temperature is too low, it can cause peak tailing.[20]
Data Presentation
Table 1: Common Fragment Ions of Alkanes in EI-MS
| m/z | Ion Formula | Common Name | Notes |
| 15 | CH₃⁺ | Methyl cation | |
| 29 | C₂H₅⁺ | Ethyl cation | |
| 43 | C₃H₇⁺ | Propyl cation | Often a prominent peak. |
| 57 | C₄H₉⁺ | Butyl cation | Frequently the base peak in linear alkanes.[8] |
| 71 | C₅H₁₁⁺ | Pentyl cation | |
| 85 | C₆H₁₃⁺ | Hexyl cation |
Table 2: Comparison of Ionization Techniques for Alkane Analysis
| Ionization Technique | Typical Molecular Ion Observation | Fragmentation | Key Advantages | Common Applications |
| Electron Ionization (EI) | Weak or absent, especially for branched and long-chain alkanes.[1][3] | Extensive | Provides structural information through fragmentation patterns. Reproducible spectra for library matching.[2] | Identification of unknown compounds, structural elucidation. |
| Chemical Ionization (CI) | Strong [M+H]⁺ (protonated molecule) peak.[7] | Minimal | Provides clear molecular weight information.[7] | Molecular weight determination, analysis of fragile molecules. |
| Photoionization (PI) | Can be tuned for a strong molecular ion peak. | Controllable by adjusting photon energy. | Selective ionization of certain compounds. | Isomer analysis, specific compound detection. |
Experimental Protocols
Protocol 1: Chemical Ionization (CI) for Alkane Analysis
This protocol provides a general guideline for performing Chemical Ionization on a GC-MS system for the analysis of alkanes. Instrument-specific parameters may vary.
-
Instrument Setup:
-
Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications for CI mode.
-
Connect a GC to the mass spectrometer for sample introduction.
-
-
Reagent Gas Selection and Introduction:
-
Select an appropriate reagent gas. Methane is a common choice for alkanes.
-
Introduce the reagent gas into the ion source at a pressure of approximately 0.1 to 1.0 Torr.[7]
-
-
Ion Source Parameters:
-
Set the ion source temperature to a value that ensures sample volatilization but minimizes thermal degradation (e.g., 150-250 °C).
-
Set the electron energy to a value sufficient to ionize the reagent gas (typically 70-150 eV).
-
-
Sample Introduction:
-
Prepare the alkane sample in a suitable volatile solvent (e.g., hexane).
-
Inject the sample into the GC. The GC will separate the alkane from the solvent and other components before it enters the MS ion source.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive CI mode.
-
Look for the [M+H]⁺ ion, which will have an m/z value one unit higher than the molecular weight of the alkane. Adduct ions with reagent gas fragments (e.g., [M+C₂H₅]⁺ for methane CI) may also be observed.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. chem.umd.edu [chem.umd.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. gentechscientific.com [gentechscientific.com]
- 10. Troubleshooting Peak Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. ccc.bc.edu [ccc.bc.edu]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Alkane Calibration Curves
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when generating calibration curves with alkane standards in gas chromatography (GC).
Troubleshooting Guides
Guide 1: Poor Linearity (Low R² Value)
A common issue in calibration is a low coefficient of determination (R²), indicating that the data points do not fall close to the fitted regression line.[1][2][3] An acceptable R² value is typically ≥ 0.99.[1]
Question: Why is my calibration curve for alkane standards showing poor linearity (R² < 0.99)?
Answer: Poor linearity can stem from several factors, ranging from sample preparation to instrument conditions. The following troubleshooting steps will help you identify and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor calibration curve linearity.
Data Presentation: Impact of Troubleshooting on Linearity
The following tables illustrate how troubleshooting can improve calibration curve linearity.
Table 1: Effect of Adjusting Concentration Range and Diluting High Standards
| Concentration (ng/µL) | Initial Response (Area) | Interpretation | Corrected Response (Area) |
| 1 | 50,000 | - | 50,000 |
| 10 | 495,000 | - | 495,000 |
| 50 | 2,450,000 | - | 2,450,000 |
| 100 | 4,000,000 | Non-linear response | 4,980,000 |
| R² Value | 0.978 | Detector Saturation | 0.999 |
Table 2: Influence of Injection Technique on Linearity for a C10-C40 Alkane Mix
| Injection Mode | Split Ratio | Inlet Temperature | R² Value | Interpretation |
| Splitless | N/A | 250°C | 0.985 | Potential for high boiling point discrimination.[4] |
| Split | 50:1 | 300°C | 0.998 | Improved linearity for a wide boiling point range.[5] |
Guide 2: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, can significantly impact integration accuracy and, consequently, the reliability of the calibration curve.[6] A tailing factor greater than 1.5 is generally considered problematic.[6][7]
Question: My alkane peaks are tailing. How does this affect my calibration curve and how can I fix it?
Answer: Peak tailing leads to inaccurate peak area integration, which introduces variability and error into your calibration curve. The cause of peak tailing can be either chemical or physical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in alkane analysis.
Frequently Asked Questions (FAQs)
Q1: My calibration curve has a significant, non-zero y-intercept. What does this indicate?
A1: A significant y-intercept suggests the presence of the analyte or an interfering species in your blank samples.[1] This could be due to:
-
Contaminated solvent: Use fresh, high-purity solvent for your standards and blanks.
-
System carryover: Run a solvent blank after a high concentration standard to check for carryover from the injector.
-
"Ghost peaks": These are unexpected peaks that can arise from various sources like septum bleed, contaminated carrier gas, or degradation of previous samples in the inlet.[8][9][10][11]
Data Presentation: Impact of a Contaminated Blank
Table 3: Effect of a Contaminated Blank on the Y-Intercept
| Initial Calibration | After Using Fresh Solvent | |
| Y-Intercept (Area) | 35,000 | 450 |
| Interpretation | Significant intercept indicating contamination. | Negligible intercept indicating a clean system. |
Q2: I am not seeing any peaks for my higher molecular weight alkanes (e.g., >C20). What could be the problem?
A2: This issue, often referred to as "high-boiling point discrimination," can occur for several reasons:
-
Inappropriate Inlet Temperature: The inlet temperature may be too low to efficiently vaporize the higher-boiling point alkanes. For temperature-programmed analyses, the inlet can be set 10-20°C hotter than the maximum oven temperature.[12]
-
Injection Technique: Splitless injections are generally better for trace analysis, but split injections can provide better reproducibility for wide boiling point ranges if optimized correctly.[13][14] However, split mode can discriminate against higher boiling point components.[4]
-
Column Contamination: Non-volatile residues at the head of the column can trap heavier compounds.[7][15] Trimming the first 10-20 cm of the column can often resolve this.[15]
-
Standard Degradation: Ensure your alkane standards are stored correctly, typically at low temperatures, to prevent degradation.[16]
Q3: My retention times are shifting between runs, affecting my calibration. What should I check?
A3: Retention time shifts can be caused by:
-
Changes in Carrier Gas Flow Rate: Check for leaks in the system and ensure the gas supply pressure is stable.
-
Changes in Column Temperature: Verify that the GC oven temperature program is accurate and reproducible.
-
Column Overloading: Injecting too concentrated a sample can lead to peak shape distortion and retention time shifts.
-
Column Contamination: Buildup of matrix components can alter the stationary phase chemistry.
Q4: What is the ideal injection mode (split vs. splitless) for alkane calibration?
A4: The choice depends on the concentration of your standards and the range of alkanes being analyzed.
-
Split Injection: Best for high-concentration samples to avoid overloading the column. It provides sharp peaks but can lead to discrimination against higher boiling point alkanes.[13][4][17]
-
Splitless Injection: Ideal for trace analysis as it transfers the entire sample to the column, maximizing sensitivity.[13][4][17] However, it can lead to broader peaks for volatile compounds if not optimized with appropriate solvent focusing techniques (e.g., correct initial oven temperature).[18] For complex mixtures with a wide boiling point range, like crude oil, split mode is often more reproducible.[14]
Experimental Protocols
Protocol 1: Preparation of Alkane Calibration Standards
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the neat alkane standard and dissolve it in 10 mL of a high-purity, non-polar solvent (e.g., hexane, cyclohexane) in a Class A volumetric flask.
-
Working Stock Solution (e.g., 100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the same solvent in a Class A volumetric flask.
-
Calibration Standards: Perform serial dilutions of the working stock solution to create a series of at least five calibration standards that bracket the expected concentration of the analyte in your samples.[1] It is recommended to prepare these standards in a random order to avoid systematic errors.[19]
Protocol 2: GC Inlet Maintenance (Liner and Septum Replacement)
-
Cool Down: Ensure the GC inlet is at a safe temperature (typically <50°C). Turn off the carrier gas flow.
-
Remove Inlet Nut: Carefully unscrew the retaining nut at the top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut to prevent coring.
-
Access Liner: Following your instrument's manual, access the inlet liner.
-
Remove Old Liner: Carefully remove the old liner using forceps, noting its orientation.
-
Install New Liner: Place a new, deactivated liner in the same orientation.
-
Reassemble: Reassemble the inlet, ensuring all fittings are secure.
-
Leak Check: Restore the carrier gas flow and perform a leak check.
Protocol 3: Column Trimming
-
Cool Down: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.
-
Remove Column: Carefully disconnect the column from the inlet.
-
Cut the Column: Using a ceramic scoring wafer, score the column at the desired length (typically 10-30 cm from the inlet end).[15] Snap the column at the score for a clean, 90-degree cut.
-
Inspect the Cut: Use a magnifying lens to ensure the cut is clean and square.[7]
-
Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth as per the manufacturer's instructions.
-
Check for Leaks: Restore the carrier gas flow and perform a leak check at the inlet fitting.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 5. Peak tailing - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorelevant.com [biorelevant.com]
- 9. hplc.eu [hplc.eu]
- 10. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 11. Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them | Pharmaguideline [pharmaguideline.com]
- 12. Inlet Temperature, explanation - Chromatography Forum [chromforum.org]
- 13. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 14. Split or splitless injection for complex mixtures like oil - Chromatography Forum [chromforum.org]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Split vs Splitless Injection [restek.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. uknml.com [uknml.com]
Technical Support Center: Minimizing Alkane Sample Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of alkane samples. Below you will find troubleshooting guides, frequently asked questions, experimental protocols, and process visualizations to ensure the integrity of your samples throughout your experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of alkane samples.
Issue 1: Contamination Detected in Blank or Sample Analysis
-
Question: My chromatogram shows unexpected peaks, even in my solvent blank. What are the common sources of alkane contamination and how can I eliminate them?
-
Answer: Alkane contamination is a common issue that can originate from various sources in the laboratory.
-
Solvents: Even high-purity solvents can contain trace levels of hydrocarbons. It is recommended to run a blank injection of each solvent used in your sample preparation to check for contamination. If contamination is found, use a fresh bottle of high-purity, GC-grade solvent.
-
Plasticware: Plastic containers, pipette tips, and vial caps (B75204) can leach plasticizers and other organic compounds into your sample, especially when using nonpolar solvents. Whenever possible, use glassware for all sample preparation and storage. If plastics are unavoidable, opt for high-quality polypropylene (B1209903) or PTFE and minimize the contact time.
-
Gloves and Parafilm: Powder-free nitrile gloves should be worn and changed frequently to avoid sporadic contamination from handling. Parafilm®, which contains polyolefins and paraffin (B1166041) waxes, should not come into direct contact with samples or solvents as it can leach into nonpolar solutions. Use PTFE-lined caps or ground glass stoppers as alternatives.
-
Glassware Cleaning: Ensure a rigorous cleaning protocol for all glassware. This should include a solvent rinse with a high-purity solvent like acetone (B3395972) or hexane (B92381), followed by oven-drying at a high temperature (e.g., >100 °C). For trace analysis, an optional acid rinse with a dilute acid solution can help remove acid-soluble contaminants.
-
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Question: My alkane peaks in the gas chromatogram are showing significant tailing. What could be the cause and how do I fix it?
-
Answer: Peak tailing, where the latter half of the peak is broader than the front, can compromise resolution and quantification.
-
Active Sites: Active sites in the GC inlet liner or at the beginning of the column can cause unwanted interactions with analytes. Ensure you are using a deactivated inlet liner and that the column is properly installed to avoid contact with active metal surfaces.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column. Trimming 10-30 cm from the inlet side of the column can often resolve this issue.
-
Improper Column Installation: Incorrect installation can lead to dead volumes. Reinstall the column according to the manufacturer's instructions.
-
Sample Condensation: If the injector or oven temperature is too low, the sample may condense, leading to peak distortion. Ensure all heated zones are at the appropriate temperatures.
-
-
Question: My peaks are fronting (asymmetrical towards the front). What does this indicate?
-
Answer: Peak fronting is often a sign of column overload. This can be caused by injecting too much sample or a sample that is too concentrated. To resolve this, try reducing the injection volume or diluting the sample. Using a column with a greater capacity (thicker film or wider internal diameter) can also help.
Issue 3: Irreproducible Results and Loss of High-Boiling Alkanes
-
Question: I am observing poor recovery and inconsistent results for my longer-chain alkane samples. What could be causing this?
-
Answer: This issue often points towards thermal degradation of the analytes.
-
High Injector Temperature: An excessively high injector temperature can cause the thermal breakdown of high-boiling point alkanes. Use the lowest possible temperature that still ensures efficient vaporization of your analytes. Programmed Temperature Vaporization (PTV) injection, which involves injecting into a cool injector that is then rapidly heated, can also minimize thermal stress.
-
Column Bleed: Operating the GC column near or above its maximum temperature limit can cause the stationary phase to degrade, leading to a rising baseline and potential analyte degradation. Ensure your method's maximum temperature is within the column's limits.
-
Insufficient Vaporization: Conversely, if the injector temperature is too low, high-boiling point alkanes may not vaporize completely, leading to poor transfer to the column and low recovery. Consider using a liner with glass wool to aid in vaporization.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary pathways of alkane degradation I should be aware of?
-
A1: The main degradation pathways are:
-
Oxidation (Autooxidation): A free-radical chain reaction with atmospheric oxygen, accelerated by heat and light, leading to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids.
-
Thermal Degradation: At high temperatures, such as in a GC injector, C-C bonds can break, leading to the formation of smaller alkanes and alkenes.
-
Microbial Degradation: Certain bacteria and fungi can use alkanes as a carbon source, breaking them down enzymatically. This is more of a concern for samples from environmental sources or during long-term storage if not properly preserved.
-
Contamination: The introduction of impurities from solvents, containers, or handling can compromise sample integrity.
-
-
-
Q2: How should I store my alkane samples to ensure long-term stability?
-
A2: For long-term storage, it is recommended to store alkane samples at low temperatures, such as -20°C or -80°C, to minimize oxidative and microbial degradation. Samples should be stored in tightly sealed glass vials with PTFE-lined caps to prevent solvent evaporation and contamination. To prevent photodegradation, especially if the sample contains unsaturated impurities, use amber vials or wrap the vials in aluminum foil. For solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles.
-
-
Q3: Can antioxidants be used to stabilize my alkane samples?
-
A3: Yes, antioxidants can be added to prevent oxidative degradation, especially for long-term storage. Hindered phenols and certain amines are effective at inhibiting the free-radical chain reactions of autooxidation. The choice and concentration of the antioxidant will depend on the specific alkane and the intended application.
-
-
Q4: What are the signs of degradation in my alkane sample?
-
A4: Visual signs can include a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Analytically, degradation can be detected by the appearance of new peaks in a chromatogram, a decrease in the peak area of the target alkane, or changes in physical properties such as an increase in the acid number or peroxide value.
-
-
Q5: My sample is from an environmental source. How do I prevent microbial degradation?
-
A5: To prevent microbial degradation, samples should be stored at low temperatures (e.g., 4°C for short-term, -20°C or lower for long-term) to inhibit microbial activity. If the analysis allows, filtering the sample through a 0.22 µm filter can remove bacteria. For very long-term storage, the addition of a biocide might be considered, but its compatibility with the intended analysis must be verified.
-
Quantitative Stability Data
The stability of alkanes is influenced by factors such as temperature, light exposure, and the presence of oxygen. While alkanes are generally stable, long-term storage and exposure to harsh conditions can lead to degradation. The following table provides a qualitative summary of alkane stability under different conditions.
| Alkane Type | Condition | Storage Duration | Expected Stability | Potential Degradation Products |
| Linear Alkanes (e.g., Hexadecane) | Room Temperature (~25°C), Dark | Months | High | Minimal oxidation products (hydroperoxides, alcohols) |
| Elevated Temperature (e.g., 40°C), Dark | Weeks to Months | Moderate | Increased formation of hydroperoxides, alcohols, ketones | |
| Room Temperature, UV Light Exposure | Days to Weeks | Low to Moderate | Photodegradation products, accelerated oxidation | |
| Branched Alkanes (e.g., Isooctane) | Room Temperature (~25°C), Dark | Months | Very High | Very minimal oxidation |
| Elevated Temperature (e.g., 40°C), Dark | Months | High | Low levels of oxidation products | |
| Alkanes with Antioxidants | Elevated Temperature (e.g., 40°C), Dark | Months to Years | Very High | Significantly reduced levels of oxidation products |
Note: This table provides a general guide. Actual degradation rates will depend on the specific alkane, the purity of the sample, and the presence of catalysts or inhibitors.
Experimental Protocols
1. Protocol for GC-MS Analysis of Long-Chain Alkanes
This protocol outlines a standard method for the analysis of long-chain alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a high-purity, nonpolar solvent (e.g., hexane or heptane) to a final concentration within the instrument's linear range (e.g., 1-100 µg/mL).
-
If necessary, add an internal standard for quantitative analysis.
-
Transfer an aliquot of the solution to a 2 mL autosampler vial.
-
-
Instrumentation and Parameters:
-
Injector: Split/Splitless, 280 - 320 °C
-
Liner: Deactivated, single taper with glass wool
-
Carrier Gas: Helium or Hydrogen, 1-2 mL/min
-
Oven Program: 40°C (hold 3 min), ramp at 6°C/min to 320°C (hold 10 min)
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 100% dimethylpolysiloxane (or similar non-polar phase)
-
MS Source Temperature: ~230 °C
-
MS Quadrupole Temperature: ~150 °C
-
Scan Range: m/z 50-550
-
-
Procedure:
-
Perform an autotune of the mass spectrometer.
-
Run a solvent blank to check for system contamination.
-
Inject a series of calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Analyze the data, identifying peaks based on retention time and mass spectra, and quantify using the calibration curve.
-
2. Protocol for Determination of Peroxide Value
This method determines the concentration of peroxides, which are primary products of alkane oxidation.
-
Principle: Peroxides in the sample oxidize iodide ions (I⁻) to iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) solution.
-
Reagents:
-
Solvent mixture: Glacial acetic acid and chloroform (B151607) (2:1 v/v).
-
Saturated potassium iodide (KI) solution, freshly prepared.
-
Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution.
-
1% Starch indicator solution.
-
-
Procedure:
-
Weigh approximately 5 g of the alkane sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution.
-
Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.
-
Add 0.5 mL of starch indicator solution, which will produce a blue color.
-
Continue the titration until the blue color completely disappears.
-
Perform a blank determination under the same conditions.
-
-
Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
3. Protocol for Determination of Total Acid Number (TAN)
This protocol measures the acidic constituents in alkanes, which are secondary oxidation products. The method is based on ASTM D664.
-
Principle: The sample is dissolved in a suitable solvent and titrated potentiometrically with an alcoholic potassium hydroxide (B78521) (KOH) solution. The endpoint is determined from the inflection point of the titration curve.
-
Reagents:
-
Titration solvent: A mixture of toluene, isopropanol, and a small amount of water.
-
Standardized 0.1 M alcoholic KOH solution.
-
-
Procedure:
-
Weigh an appropriate amount of the sample into a titration beaker.
-
Add 125 mL of the titration solvent and stir to dissolve.
-
Immerse the pH electrode and stirrer in the solution.
-
Titrate with the 0.1 M alcoholic KOH solution, recording the potential (mV) readings after each addition of titrant.
-
Continue the titration past the inflection point.
-
Plot the potential versus the volume of titrant to determine the equivalence point.
-
-
Calculation: TAN (mg KOH/g) = [(A - B) * M * 56.1] / W Where:
-
A = volume of KOH solution at the equivalence point for the sample (mL)
-
B = volume of KOH solution at the equivalence point for the blank (mL)
-
M = molarity of the alcoholic KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Process Visualizations
Workflow for Minimizing Alkane Sample Degradation
Caption: A generalized workflow for minimizing alkane sample degradation.
Alkane Autooxidation Pathway
Caption: The free-radical chain reaction pathway for alkane autooxidation.
Aerobic Microbial Degradation of Alkanes
Caption: The aerobic degradation pathway of n-alkanes in bacteria.
Technical Support Center: Enhancing Sensitivity for Trace Level Alkane Detection
Welcome to the Technical Support Center for trace level alkane detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common challenges encountered during the analysis of trace level alkanes, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS).
Issue 1: High or Drifting Baseline
Question: My chromatogram shows a high, rising, or noisy baseline. What are the potential causes and how can I fix this?
Answer: A high or unstable baseline can obscure analyte peaks and negatively impact quantification. The most common causes are column bleed, contaminated carrier gas, or a contaminated detector.[1]
-
Column Bleed: This occurs when the stationary phase of the GC column degrades and elutes.
-
Identification: The baseline is consistently high, especially at higher temperatures.[1]
-
Solution:
-
Ensure the column's maximum operating temperature is not exceeded.[1]
-
Condition the column according to the manufacturer's instructions before use.[1]
-
Use a high-purity carrier gas and ensure that oxygen and moisture traps are functional.[1]
-
If the bleed is severe, the column may be damaged and require replacement.[1]
-
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a consistently high baseline.[1]
-
Detector Contamination: Deposits on the detector can be a source of noise and a wandering baseline.[1]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My alkane peaks are showing significant tailing or fronting. What could be the cause and how do I improve the peak shape?
Answer: Asymmetrical peaks can be caused by several factors, including active sites in the system, column overloading, or improper sample vaporization.
-
Active Sites: Active sites in the injector, column, or stationary phase can interact with analytes, causing peak tailing.[3]
-
Solution: Use a deactivated inlet liner, potentially with glass wool, to promote homogeneous vaporization and trap non-volatile residues. If contamination is suspected, trimming the first 10-20 cm of the column from the inlet side can help.[3]
-
-
Column Overloading: Injecting too much sample can lead to broad and fronting peaks.
-
Solution: Dilute the sample or use a split injection instead of splitless.[3]
-
-
Improper Sample Vaporization: If the sample does not vaporize quickly and homogeneously in the injector, it can lead to poor peak shape.
-
Solution: Ensure the injector temperature is appropriate for the alkanes being analyzed (typically 280-300 °C).[3]
-
Issue 3: Ghost Peaks or Unexpected Peaks
Question: I am observing unexpected peaks, or "ghost peaks," in my blank runs. What is the source of this contamination and how can I eliminate it?
Answer: Ghost peaks are typically a result of contamination from various sources within the analytical system.[1] A systematic approach is necessary to identify and eliminate the source.
-
Contaminated Carrier Gas: Hydrocarbon impurities in the carrier gas can accumulate in the system when idle and appear as peaks in the first run.
-
Solution: Install or replace a high-capacity hydrocarbon trap on the carrier gas line before the GC inlet.[4]
-
-
Injector Contamination: The septum, liner, or O-rings in the injector can be sources of contamination.
-
Solution: Perform regular inlet maintenance, including replacing the septum, liner, and O-rings. Clean the inlet body with high-purity solvents.[4]
-
-
Sample Carryover: A highly concentrated sample can leave residues that appear in subsequent runs.
-
Solution: Implement a rigorous syringe and injector cleaning protocol. Inject a high-purity solvent blank after analyzing a concentrated sample to flush the system.[4]
-
-
Contaminated Solvents: Solvents used for sample preparation or as wash solvents can be a source of contamination.
-
Solution: Run a blank injection of each solvent to check for contamination. Use fresh, high-purity, GC-grade solvents.[4]
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the sensitivity of my trace alkane analysis?
A1: Enhancing sensitivity is crucial for detecting trace levels of alkanes. Several strategies can be employed:
-
Optimize GC-MS Parameters:
-
Injection Mode: Use splitless injection for trace analysis to introduce the entire sample onto the column.[3] A pressure pulse during splitless injection can help reduce mass discrimination.[5]
-
MS Detection Mode: Use Selected Ion Monitoring (SIM) mode instead of full scan mode. Monitoring characteristic alkane fragment ions (m/z 57, 71, 85) will significantly increase sensitivity.[3][5]
-
MS Source and Quadrupole Temperatures: Optimize these temperatures. A good starting point for the source temperature is around 230°C and the quadrupole at 150°C.[5]
-
Electron Energy: Increasing the electron energy in the MS source may improve the abundance of target ions in SIM mode.[2]
-
-
Sample Preparation:
-
Preconcentration: Techniques like evaporation, solid-phase extraction (SPE), or purge and trap can increase the analyte concentration before analysis.[6]
-
Large Volume Injection: Using a Programmed Temperature Vaporizing (PTV) inlet allows for the injection of larger sample volumes without the need for preconcentration, which can enhance sensitivity by one to two orders of magnitude compared to splitless injection.[7]
-
-
Column Choice: Using "fast GC" columns, which are shorter with a smaller diameter and thinner film, can increase sensitivity due to the production of narrower peaks and an increased signal-to-noise ratio.[7]
Q2: What are the ideal starting GC-MS parameters for a broad range of alkanes?
A2: While optimal parameters depend on the specific instrument and analytes, the following table provides recommended starting conditions for the analysis of a wide range of alkanes.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% Dimethylpolysiloxane) | Provides good resolution for a wide range of alkanes.[3][5] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0-1.2 mL/min | Inert gas that provides good chromatographic efficiency. Hydrogen allows for faster analysis.[3][5] |
| Injection Mode | Splitless (for trace analysis) | Enhances sensitivity for low-concentration samples.[3] |
| Injector Temp. | 280-300 °C | Ensures rapid and complete vaporization of the sample.[3] |
| Oven Program | Initial: 40-50°C (hold 1-3 min), Ramp: 6-10°C/min to 320°C, Hold: 5-10 min | Provides good separation of alkanes with varying chain lengths.[3][5] |
| MS Transfer Line Temp. | 280-300 °C | Prevents condensation of analytes between the GC and MS.[3] |
| MS Source Temp. | ~230 °C | A common starting point for good ionization.[3][5] |
| MS Quad Temp. | ~150 °C | A typical setting for good mass filtering.[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard technique that produces reproducible fragmentation patterns.[3] |
Q3: How can I improve the separation of closely eluting alkanes?
A3: Achieving good chromatographic resolution is key for accurate identification and quantification.
-
Optimize the Oven Temperature Program: A slower temperature ramp rate (e.g., 5-10°C/min) generally provides better separation of closely eluting compounds.[3]
-
Carrier Gas Flow Rate: Optimize the carrier gas flow rate. A typical starting range is 1-2 mL/min.[5]
-
Column Choice: Ensure you are using a GC column with appropriate selectivity for non-polar alkanes, such as a 100% dimethylpolysiloxane phase.[5]
Q4: What are the characteristic mass spectral fragments for alkanes?
A4: Alkanes undergo extensive fragmentation in Electron Ionization (EI) mass spectrometry. The most abundant fragments are typically alkyl cations with the general formula [CnH2n+1]+. You will observe a series of fragment ions separated by 14 Da (the mass of a CH2 group). Common and abundant ions to monitor in SIM mode include m/z 57, 71, and 85.[3][5] The molecular ion (M+) is often of very low abundance or absent.[3]
Experimental Protocols
Protocol 1: Sample Preparation for Trace Alkane Analysis
This protocol outlines a general procedure for preparing liquid samples for GC-MS analysis.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the alkane standard(s) in a high-purity solvent such as hexane (B92381) or heptane.[3]
-
Working Standards Preparation: Perform serial dilutions of the stock solution to create a series of working standards at concentrations that bracket the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]
-
Internal Standard: If using an internal standard (e.g., a deuterated alkane), add it to each working standard and sample at a constant concentration.[3]
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the alkanes and remove interferences.
-
Final Volume: Transfer an aliquot of the final prepared sample or standard to a 2 mL autosampler vial.[3] For low-concentration samples, use vial inserts to allow for injection from as little as 40 µL of solvent.[8]
Protocol 2: GC Column Conditioning
Proper column conditioning is essential to remove contaminants and ensure a stable baseline.
-
Installation: Install the column in the GC oven, connecting the inlet end to the injector port but leaving the detector end disconnected.[1]
-
Purging: Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.[1]
-
Heating: While maintaining carrier gas flow, heat the column to its maximum isothermal temperature (or 20-30°C above the final temperature of your analytical method, whichever is lower) and hold for several hours, or until the baseline stabilizes.[1]
-
Cooling and Connection: Cool the oven, then connect the column to the detector.[1]
-
Verification: Run a blank temperature program to confirm a stable baseline.[1]
Visualizations
Caption: A logical workflow for isolating the source of contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Validation & Comparative
A Comparative Guide to 3,4-Diethyl-3-methylhexane and Other C11 Isomers for Research Applications
Undecane (C11H24) is an acyclic alkane with 159 structural isomers.[1][2] As nonpolar hydrocarbons, these isomers exhibit a range of physicochemical properties primarily dictated by their degree of branching. While generally characterized by low chemical reactivity, making them stable solvents, their varied physical properties can be of significant interest to researchers and drug development professionals.[3][4] This guide provides a comparative analysis of 3,4-Diethyl-3-methylhexane and other selected C11 isomers, focusing on properties relevant to their application as solvents in organic synthesis and for solubility studies of active pharmaceutical ingredients (APIs).
Physicochemical Properties of Selected C11 Isomers
The structural variations among C11 isomers lead to notable differences in their physical properties. In general, increased branching disrupts intermolecular van der Waals forces, resulting in lower boiling points compared to the linear n-undecane.[1][3][5] Conversely, more compact and symmetrical molecules may pack more efficiently in a crystal lattice, leading to higher melting points. The density of alkanes typically increases with the number of carbon atoms but remains less than that of water.[1]
The following table summarizes available quantitative data for this compound alongside n-undecane and other representative branched isomers.
| Isomer Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 15-20°C) | Refractive Index (at 20°C) |
| This compound | 61868-70-0 | C11H24 | ~190[6] | N/A | N/A | 1.439[6][7] |
| n-Undecane | 1120-21-4 | C11H24 | 196[1][8][9] | -26[1][8][9] | 0.740[1][9] | 1.417-1.418[8] |
| 2-Methyldecane | 6975-98-0 | C11H24 | 189.3[2] | N/A | 0.737[2] | N/A |
| 3-Methyldecane | 13151-34-3 | C11H24 | 188-189[2] | -92.9[2] | 0.742[2] | N/A |
| 4,4-Dimethylnonane | 17302-18-0 | C11H24 | 186[2] | N/A | N/A | N/A |
Performance as Solvents in a Research Context
Alkanes are non-polar, aprotic solvents, making them suitable for dissolving lipophilic substances and for reactions involving non-polar reagents.[3][10] In the context of drug development, the solubility of an API is a critical factor influencing its bioavailability.[] Highly lipophilic drug candidates often require non-polar solvents for initial solubility testing and in certain formulation strategies.[12][13]
The choice between C11 isomers can offer subtle but important advantages:
-
Boiling Point and Volatility: The boiling points of C11 isomers, such as this compound (~190°C) and n-undecane (196°C), are relatively high.[6][9] This low volatility is advantageous for experiments requiring stable temperature control and minimal solvent loss over time. More branched isomers generally have lower boiling points, which may be preferable if easier removal of the solvent post-reaction is desired.[3]
-
Solubilizing Power: While all alkanes are non-polar, the specific three-dimensional structure of an isomer can influence its interaction with a solute. The varied branching of C11 isomers provides a toolkit of solvents with slightly different steric and surface properties, which could marginally affect the dissolution of complex molecules like APIs.
-
Chemical Inertness: A key advantage of alkanes is their low reactivity. They lack functional groups and consist of strong C-C and C-H single bonds, making them resistant to reaction under most laboratory conditions.[3][4] This ensures that the solvent does not interfere with the chemical reaction or the stability of the dissolved API.
Experimental Protocols
The following are detailed, generalized methodologies for determining the key physicochemical properties of alkane isomers.
1. Determination of Boiling Point by Distillation
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This method relies on heating the liquid to a boil and measuring the temperature of the vapor that is in equilibrium with the refluxing liquid.
-
Apparatus: Round-bottom flask, heating mantle, distillation head with a thermometer port, condenser, and receiving flask.
-
Procedure:
-
Place a sample of the C11 isomer (e.g., 10-20 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor passing into the condenser.
-
Begin heating the sample gently.
-
Record the temperature at which the liquid begins to boil and a steady reflux of condensate is observed on the thermometer. This stable temperature is the boiling point. The pressure at which the measurement is made should also be recorded.
-
2. Determination of Density using a Pycnometer
-
Principle: Density is determined by measuring the mass of a known volume of the liquid. A pycnometer is a glass flask with a precise, known volume.
-
Apparatus: Pycnometer (e.g., 10 mL or 25 mL), analytical balance, and a constant temperature water bath.
-
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_empty).
-
Fill the pycnometer with the C11 isomer, ensuring no air bubbles are present.
-
Place the filled pycnometer in a constant temperature bath (e.g., 20.0 °C) until it reaches thermal equilibrium. The volume of the liquid will adjust to the temperature.
-
Carefully remove any excess liquid that has expanded out of the capillary stopper. Dry the outside of the pycnometer and weigh it again (m_filled).
-
The mass of the liquid is calculated as (m_filled - m_empty).
-
The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V, where V is the calibrated volume of the pycnometer.
-
3. Determination of Refractive Index using an Abbe Refractometer
-
Principle: The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a pure compound.
-
Apparatus: Abbe refractometer.
-
Procedure:
-
Ensure the prism of the refractometer is clean and calibrated using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of the C11 isomer sample onto the lower prism.
-
Close the prisms and allow the sample to spread into a thin film.
-
While looking through the eyepiece, adjust the control knob until the light and dark fields converge into a sharp, single line.
-
Adjust the compensator to eliminate any color fringes at the borderline.
-
Read the refractive index from the scale. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.
-
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the comparison of C11 isomers.
Caption: Relationship between alkane structure and physical properties.
Caption: Experimental workflow for isomer characterization and selection.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. ibchemistryblog.wordpress.com [ibchemistryblog.wordpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy this compound | 61868-70-0 [smolecule.com]
- 7. This compound [stenutz.eu]
- 8. chembk.com [chembk.com]
- 9. Undecane - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 3,4-Diethyl-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques for the quantification of 3,4-Diethyl-3-methylhexane, a volatile organic compound. The selection of an appropriate analytical method is a critical step in drug development and research, ensuring data accuracy, reliability, and reproducibility.[1][2] The performance of Gas Chromatography-Mass Spectrometry (GC-MS) is compared against Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID). The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and data from the analysis of similar volatile organic compounds.[3][4][5][6][7]
Data Presentation: A Side-by-Side Comparison
The quantitative performance of an analytical method is crucial for its intended purpose. The following table summarizes typical performance characteristics for the analysis of volatile hydrocarbons, such as this compound, using GC-MS and HS-GC-FID. These values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | Headspace-Gas Chromatography-Flame Ionization Detector (HS-GC-FID) |
| Linearity (R²) | > 0.99[8] | > 0.99[9] |
| Accuracy (% Recovery) | 80 - 120%[10] | 90 - 110% |
| Precision (RSD) | < 15%[8] | < 10% |
| Limit of Detection (LOD) | 0.05 - 5 mg/L[11] | 3.97 - 36.45 mg·L⁻¹[9] |
| Limit of Quantification (LOQ) | 2.5 - 12.5 mg/L[11] | Typically higher than GC-MS |
| Selectivity | High (based on retention time and mass spectrum)[10] | Moderate (based on retention time) |
| Analysis Time per Sample | ~15-30 minutes[10] | ~10-20 minutes |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using GC-MS and HS-GC-FID.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity and sensitivity.[12]
1. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or hexane).
-
Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
The retention time of the peak corresponding to this compound is used for initial identification.
-
The acquired mass spectrum is compared with a reference library (e.g., NIST) for confirmation.[13]
-
Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of known concentrations.
Headspace Gas Chromatography with Flame Ionization Detector (HS-GC-FID) Protocol
HS-GC-FID is a robust and widely used technique for the analysis of volatile compounds in liquid or solid samples. It is particularly useful for complex matrices as it minimizes sample preparation and reduces the risk of contaminating the GC system.
1. Sample Preparation:
-
A stock solution and calibration standards are prepared as described for the GC-MS method.
-
A known aliquot of each standard, QC sample, or unknown sample is placed into a headspace vial.
-
An internal standard (e.g., 3,4-dimethylheptane) is added to each vial.
-
The vials are sealed with a septum and cap.
2. HS-GC-FID Instrumentation and Conditions:
-
Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.
-
Gas Chromatograph: Agilent 7890B GC with FID or equivalent.
-
Column: DB-624 (30 m x 0.32 mm x 1.8 µm) or similar.
-
Carrier Gas: Helium or Nitrogen.
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 15 minutes.
-
-
GC Parameters:
-
Inlet Temperature: 200°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector Temperature (FID): 250°C.
-
3. Data Analysis:
-
The retention time of the peak for this compound is used for identification.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Validation Workflow and Application
Diagrams illustrating the analytical method validation workflow and a potential application in drug development aid in understanding the experimental design and the relevance of the data.
Caption: General Workflow for Analytical Method Validation.
Caption: Application of a Validated Analytical Method in Drug Metabolism Studies.
References
- 1. jddtonline.info [jddtonline.info]
- 2. jddtonline.info [jddtonline.info]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. environics.com [environics.com]
- 9. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE) [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,4-Diethyl hexane [webbook.nist.gov]
A Comparative Guide to the Gas Chromatography Retention Times of Branched vs. Linear Alkanes
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in the separation sciences, understanding the elution behavior of molecules is paramount. This guide provides a detailed comparison of the gas chromatography (GC) retention times of branched and linear alkanes. The information presented herein is supported by experimental data and established analytical protocols to aid researchers in method development, compound identification, and purity assessment.
The Fundamental Principle: Boiling Point and Molecular Structure Dictate Retention
The retention time of a compound in gas chromatography is fundamentally governed by its partitioning between the stationary phase of the GC column and the mobile gas phase. For non-polar analytes such as alkanes, separated on a non-polar stationary phase, this partitioning is primarily dictated by the compound's boiling point. Linear alkanes, with their larger surface area, experience stronger intermolecular van der Waals forces compared to their more compact, branched isomers.[1][2] These stronger attractive forces require more energy to overcome, resulting in higher boiling points for linear alkanes.[1][2][3] Consequently, linear alkanes spend more time interacting with the stationary phase and thus have longer retention times.[4]
Conversely, the more spherical shape of branched alkanes reduces the effective surface area for intermolecular interactions, leading to weaker van der Waals forces and lower boiling points.[1][2][3][4] This increased volatility causes branched alkanes to spend more time in the mobile gas phase, resulting in shorter retention times.
Quantitative Comparison: Kovats Retention Indices
To provide a standardized measure of retention that is independent of variations in GC conditions such as flow rate and temperature programming, the Kovats retention index (I) is widely used.[5] It relates the retention time of an analyte to those of n-alkanes eluting before and after it. By definition, the Kovats retention index of an n-alkane is 100 times its carbon number.[5]
The following table summarizes the Kovats retention indices for a series of C5 to C8 linear and branched alkanes on a non-polar stationary phase. The data clearly illustrates that for a given carbon number, the linear alkane consistently exhibits the highest retention index, and the index decreases with increasing branching.
| Carbon Number | Alkane Isomer | Boiling Point (°C) | Kovats Retention Index (I) |
| C5 | n-Pentane | 36.1 | 500 |
| Isopentane (2-Methylbutane) | 27.7 | 476 | |
| Neopentane (2,2-Dimethylpropane) | 9.5 | 417 | |
| C6 | n-Hexane | 68.7 | 600 |
| 2-Methylpentane | 60.3 | 570 | |
| 3-Methylpentane | 63.3 | 580 | |
| 2,2-Dimethylbutane | 49.7 | 531 | |
| 2,3-Dimethylbutane | 58.0 | 565 | |
| C7 | n-Heptane | 98.4 | 700 |
| 2-Methylhexane | 90.0 | 668 | |
| 3-Methylhexane | 92.0 | 675 | |
| 2,2-Dimethylpentane | 79.2 | 627 | |
| 2,3-Dimethylpentane | 89.8 | 664 | |
| 2,4-Dimethylpentane | 80.5 | 647 | |
| 3,3-Dimethylpentane | 86.1 | 670 | |
| 3-Ethylpentane | 93.5 | 685 | |
| 2,2,3-Trimethylbutane | 80.9 | 648 | |
| C8 | n-Octane | 125.7 | 800 |
| 2-Methylheptane | 117.6 | 765 | |
| 3-Methylheptane | 119.0 | 775 | |
| 4-Methylheptane | 117.7 | 772 | |
| 2,2-Dimethylhexane | 106.8 | 728 | |
| 2,3-Dimethylhexane | 115.6 | 763 | |
| 2,4-Dimethylhexane | 109.4 | 745 | |
| 2,5-Dimethylhexane | 109.1 | 742 | |
| 3,3-Dimethylhexane | 112.0 | 767 | |
| 3,4-Dimethylhexane | 117.7 | 778 | |
| 2,2,3-Trimethylpentane | 112.1 | 736 | |
| 2,2,4-Trimethylpentane | 99.2 | 692 | |
| 2,3,3-Trimethylpentane | 114.7 | 762 | |
| 2,3,4-Trimethylpentane | 113.5 | 750 |
Note: Kovats retention indices are for non-polar stationary phases (e.g., polydimethylsiloxane). Boiling points are from various sources for comparison.
Experimental Protocol: Detailed Hydrocarbon Analysis (DHA)
The following is a generalized experimental protocol for the analysis of alkanes by gas chromatography, based on methodologies similar to those described in ASTM D6730, a standard test method for the determination of individual components in spark-ignition engine fuels.[6][7][8][9]
Sample Preparation
-
Liquid Samples: For samples like gasoline or other hydrocarbon mixtures, dilution with a volatile solvent may be necessary to bring the analyte concentrations within the linear range of the detector.[10] A common approach is to dilute the sample in a solvent such as hexane (B92381) or isooctane.[10]
-
Solid Samples: Solid samples containing alkanes should be dissolved in a suitable volatile solvent.[11]
-
General Steps:
-
Accurately weigh or measure the sample.
-
Dilute with a high-purity solvent to a known final volume in a volumetric flask.
-
Transfer an aliquot of the prepared sample into a 2 mL autosampler vial.
-
Cap the vial securely.
-
Gas Chromatography (GC) Conditions
The following table outlines typical GC parameters for detailed hydrocarbon analysis.
| Parameter | Setting |
| GC System | Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector. |
| Column | 100 m x 0.25 mm ID, 0.50 µm film thickness fused silica (B1680970) capillary column with a 100% dimethylpolysiloxane stationary phase.[8] |
| Carrier Gas | Helium or Hydrogen, constant flow or constant pressure mode. |
| Injector Temperature | 250 °C |
| Injection Volume | 0.1 - 1.0 µL |
| Split Ratio | 100:1 to 200:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | - Initial Temperature: 35 °C, hold for 10-15 minutes.- Ramp 1: Increase to 50 °C at 1-2 °C/min.- Ramp 2: Increase to 200 °C at 5-10 °C/min, hold for 10 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C - 300 °C |
| Hydrogen Flow | 30 - 40 mL/min |
| Air Flow | 300 - 400 mL/min |
| Makeup Gas (N2 or He) | 25 - 30 mL/min |
Data Analysis and Retention Index Calculation
-
Peak Identification: Identify the peaks corresponding to the n-alkanes in a standard mixture.
-
Retention Time Measurement: Record the retention times of all peaks in the sample chromatogram.
-
Kovats Retention Index Calculation: For each unknown peak, calculate the Kovats retention index (I) using the following formula for a temperature-programmed run:
I = 100 [ n + ( tR,unknown - tR,n) / ( tR,n+1 - tR,n) ]
Where:
-
n is the carbon number of the n-alkane eluting immediately before the unknown peak.
-
tR,unknown is the retention time of the unknown peak.
-
tR,n is the retention time of the n-alkane with carbon number n.
-
tR,n+1 is the retention time of the n-alkane with carbon number n+1.
-
-
Compound Identification: Compare the calculated retention indices of the sample components to a library of known retention indices to identify the compounds.[5][12]
Visualization of the Elution Principle
The following diagram illustrates the logical relationship between the degree of branching in alkane isomers and their resulting retention time in gas chromatography.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kovats retention index - Wikipedia [en.wikipedia.org]
- 6. testinglab.com [testinglab.com]
- 7. thinghiemxangdau.vn [thinghiemxangdau.vn]
- 8. gcms.cz [gcms.cz]
- 9. ASTM D6730 | Spark Ignition Engine Fuels [scioninstruments.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemdata:ridatabase [] [chemdata.nist.gov]
Quantitative Analysis of 3,4-Diethyl-3-methylhexane in Mixtures: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific branched-chain alkanes, such as 3,4-Diethyl-3-methylhexane, within complex mixtures is a critical task in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug development. The choice of analytical technique is paramount to achieving the required sensitivity, selectivity, and accuracy. This guide provides an objective comparison of the primary analytical methodologies for the quantitative analysis of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The two leading techniques for the quantitative analysis of volatile and semi-volatile hydrocarbons like this compound are Gas Chromatography (GC) coupled with a detector, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most established and widely used method for the analysis of complex hydrocarbon mixtures. Its high resolving power allows for the separation of closely related isomers, and the mass spectrometer provides definitive identification and selective quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful alternative that offers direct quantification without the need for identical reference standards for every compound in a mixture. Its non-destructive nature and inherent linearity across a wide dynamic range make it an attractive option.
The following table summarizes the key performance characteristics of these two methods for the quantitative analysis of branched alkanes.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ~10 µM | ppm level (analyte dependent) |
| Limit of Quantitation (LOQ) | 5 nmol (on-column for similar alkanes)[1] | Dependent on desired accuracy and experiment time[2] |
| Precision (%RSD) | 0.1% - 15% (analyte and concentration dependent)[1][3] | < 2.0%[4] |
| Accuracy/Recovery | Typically 90-110% | High accuracy, with measurement uncertainty ~1.5%[4] |
| Selectivity | High, especially with high-resolution columns | High, dependent on spectral resolution |
| Sample Throughput | High | Moderate |
| Need for Standards | Requires a calibrated standard of the analyte | Can use a universal internal standard |
Experimental Protocols
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the separation and quantification of C11 branched alkanes, adaptable for this compound.
1. Sample Preparation:
-
Prepare a stock solution of the sample mixture in a volatile solvent like hexane (B92381) or pentane.
-
Create a series of calibration standards by diluting a certified reference standard of this compound in the same solvent to cover the expected concentration range in the unknown samples.
-
Add a suitable internal standard (e.g., a deuterated alkane or an alkane with a different chain length not present in the sample) to all standards and samples to correct for injection volume variations.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless injector at 250 °C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantify this compound in the unknown samples using the generated calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a framework for the quantitative analysis of this compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh a specific amount of the sample mixture into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) to the same NMR tube. The standard should be of high purity, stable, and have a signal that does not overlap with the analyte signals.
-
Add a sufficient volume of a deuterated solvent (e.g., Chloroform-d, Benzene-d6) to completely dissolve both the sample and the internal standard.
2. NMR Data Acquisition:
-
Spectrometer: Bruker 400 MHz spectrometer or higher field instrument.
-
Pulse Sequence: A standard 1D proton pulse sequence with a 90° pulse angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation between scans. This is a critical parameter for accurate quantification.[5]
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated for an integration error of less than 1%.[5]
-
Spectral Width: Cover all signals of interest.
-
Acquisition Time: Sufficient to ensure good digital resolution.
3. Data Processing and Analysis:
-
Apply a line broadening of 0.1 Hz to the Free Induction Decay (FID) before Fourier transformation.[1]
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., a specific methyl or methylene (B1212753) group) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_standard / MW_analyte) * (m_standard / m_sample) * P_standard
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for quantitative analysis of this compound using GC-MS.
Caption: Workflow for quantitative analysis of this compound using qNMR.
Conclusion
Both GC-MS and qNMR are highly capable techniques for the quantitative analysis of this compound in mixtures.
-
GC-MS is the method of choice when dealing with highly complex mixtures requiring the separation of numerous components and when the highest sensitivity is required. The need for a specific certified reference standard for this compound is a key consideration.
-
qNMR offers a more direct and potentially more accurate method for purity determination and quantification in simpler mixtures, with the significant advantage of not requiring a structurally identical standard. The lower throughput and the need for careful experimental setup, particularly the determination of relaxation delays, are important factors to consider.
The selection of the optimal method will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of accuracy and precision, available instrumentation, and the availability of certified reference materials.
References
A Guide to Inter-Laboratory Comparison of Alkane Analysis
This guide offers a comprehensive overview of inter-laboratory comparisons (ILCs) for the quantitative analysis of alkanes, designed for researchers, scientists, and drug development professionals. It outlines the methodologies, performance metrics, and experimental protocols essential for ensuring measurement consistency and data reliability across different laboratories.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency tests (PTs), are fundamental to external quality control and laboratory performance evaluation.[1][2][3] In a typical ILC, a central coordinating body prepares and distributes identical, homogeneous samples to multiple participating laboratories.[1][2][4] Each laboratory analyzes the samples and reports its results back to the coordinator.[2] This process allows for an objective assessment of a laboratory's analytical capabilities by comparing its results against a known reference value or the consensus mean of all participants.[1][2]
Statistical metrics, most notably the Z-score, are used to evaluate performance.[1][2][4][5] The Z-score quantifies the difference between a laboratory's result and the assigned reference value, considering the overall distribution of results from all participants.[2] This helps identify systematic errors, validate analytical methods, and ensure that data generated by different labs are comparable and reliable.[1]
Data Presentation: A Hypothetical ILC for Tetratetracontane
To illustrate the process, we present a hypothetical ILC involving five laboratories tasked with quantifying the concentration of Tetratetracontane (C44H90), a long-chain alkane. The assigned value for the proficiency testing sample was 50.0 mg/L .[1] The performance of each laboratory is summarized below.
| Laboratory | Reported Value (mg/L) | Assigned Value (mg/L) | Bias (%) | Z-Score | Performance Interpretation |
| Lab A | 51.2 | 50.0 | +2.4% | 0.63 | Satisfactory |
| Lab B | 48.9 | 50.0 | -2.2% | -0.58 | Satisfactory |
| Lab C | 55.8 | 50.0 | +11.6% | 3.05 | Unsatisfactory |
| Lab D | 49.5 | 50.0 | -1.0% | -0.26 | Satisfactory |
| Lab E | 46.1 | 50.0 | -7.8% | -2.05 | Questionable |
Note: Z-scores are calculated based on the consensus mean and standard deviation of the reported results. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[1][5]
Visualizing the Comparison and Experimental Process
The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a standard experimental workflow for alkane analysis.
Experimental Protocols
A detailed and standardized experimental protocol is fundamental to a successful inter-laboratory comparison. The following methodology for the analysis of alkanes is based on standard gas chromatography-mass spectrometry (GC-MS) procedures.[1][6]
Sample Preparation and Extraction
This protocol is adapted from methods for analyzing n-alkanes in complex matrices.[6]
-
Objective : To extract and purify the alkane fraction from the sample matrix, removing interferences.
-
Procedure :
-
Accurately weigh 1 gram of the homogenized sample.
-
Perform an extraction using 10 mL of a suitable solvent like dichloromethane (B109758) or hexane via sonication for 30 minutes.[6]
-
Filter the resulting extract and concentrate it to approximately 1 mL using a gentle stream of nitrogen.
-
Load the concentrated extract onto a Solid Phase Extraction (SPE) silica gel cartridge that has been pre-conditioned with the extraction solvent.
-
Wash the cartridge with 5 mL of hexane to remove non-polar interferences.[6]
-
Elute the n-alkane fraction using 10 mL of a hexane:dichloromethane (80:20 v/v) mixture.[6]
-
Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute the residue in a precise volume (e.g., 200 µL) of hexane for GC-MS analysis.[6]
-
Instrumentation and Analysis
-
Objective : To separate and quantify the target alkane using GC-MS.
-
Instrumentation :
-
Gas Chromatograph : An instrument equipped with a split/splitless injector, such as a Thermo Scientific TRACE 1310 GC or equivalent.[6]
-
Mass Spectrometer : A single quadrupole or ion trap mass spectrometer, such as a Thermo Scientific ISQ QD or Varian Saturn 2000.[6][7]
-
Column : An Agilent HP-1ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column is recommended.[6]
-
-
GC-MS Conditions :
-
Injector : Splitless mode at 290°C.[6]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 15°C/min.
-
Ramp 2: Increase to 320°C at a rate of 5°C/min.
-
Final hold: Hold at 320°C for 10 minutes.
-
-
Mass Spectrometer : Operate in Electron Ionization (EI) mode, scanning a mass range from m/z 50 to 550. For higher sensitivity, Single Ion Monitoring (SIM) of characteristic alkane fragments (e.g., m/z 57 and 71) can be employed.[7]
-
Calibration and Quantification
-
Objective : To create a standard curve for the accurate quantification of the target alkane.
-
Procedure :
-
Prepare a stock solution of the target alkane standard (e.g., Tetratetracontane, ≥98.0% purity) at a concentration of 1000 mg/L in hexane.[1]
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 mg/L) by performing serial dilutions of the stock solution.
-
Analyze each calibration standard using the established GC-MS method.
-
Construct a calibration curve by plotting the peak area of the target alkane against its concentration.
-
The concentration of the alkane in the prepared sample is then determined by comparing its peak area to the calibration curve.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. eurachem.org [eurachem.org]
- 4. Proficiency Testing – International Association of Geoanalysts [geoanalyst.org]
- 5. benchmark-intl.com [benchmark-intl.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Gas Chromatography Elution Order: A Comparative Analysis of 3,4-Diethyl-3-methylhexane and 3,4-Diethylhexane
In the realm of analytical chemistry, particularly in the separation of hydrocarbon isomers, gas chromatography (GC) stands as a cornerstone technique. The elution order of compounds in GC is fundamentally governed by their physicochemical properties, primarily their boiling points and their interactions with the stationary phase of the column. This guide provides a comparative analysis of the GC elution order of two structural isomers, 3,4-diethyl-3-methylhexane and 3,4-diethylhexane (B99930), supported by experimental data and a detailed experimental protocol.
Comparative Analysis of Physicochemical Properties
The elution order of non-polar alkanes on a non-polar GC column is predominantly determined by their boiling points. The compound with the lower boiling point will have a higher vapor pressure at a given column temperature, spend more time in the mobile phase, and thus elute from the column earlier. A summary of the key physical properties of this compound and 3,4-diethylhexane is presented below.
| Property | This compound | 3,4-Diethylhexane |
| Molecular Formula | C11H24 | C10H22 |
| Molecular Weight | 156.31 g/mol | 142.28 g/mol |
| Boiling Point | ~190 °C[1] | 160-162 °C[2][3][4] |
| Kovats Retention Index (non-polar column) | Not available | 937 - 954[5][6] |
Based on the significant difference in their boiling points, it is predicted that 3,4-diethylhexane will elute before this compound in a standard gas chromatography setup with a non-polar stationary phase. The lower boiling point of 3,4-diethylhexane indicates that it is more volatile and will travel through the GC column at a faster rate.
Experimental Protocol
The following is a typical experimental protocol for the analysis of hydrocarbon samples containing C10-C11 alkanes using gas chromatography.
Objective: To determine the elution order of this compound and 3,4-diethylhexane.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Non-polar capillary column (e.g., DB-1, HP-5MS, or similar polydimethylsiloxane-based phase)
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
Syringe for sample injection
-
Standard solutions of this compound and 3,4-diethylhexane in a volatile solvent (e.g., hexane (B92381) or pentane)
-
Mixed sample containing both analytes
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Prepare individual standard solutions of this compound and 3,4-diethylhexane, and a mixture of both.
-
Set up the GC according to the specified conditions and allow the system to stabilize.
-
Inject the standard solution of 3,4-diethylhexane to determine its retention time.
-
Inject the standard solution of this compound to determine its retention time.
-
Inject the mixed sample to confirm the elution order and resolution of the two peaks.
-
Analyze the resulting chromatograms to determine the retention times and confirm the elution order.
Logical Relationship of GC Elution
The following diagram illustrates the relationship between the molecular properties of the analytes and their resulting elution order in gas chromatography.
Caption: Relationship between analyte properties, GC conditions, and elution order.
References
- 1. Buy this compound | 61868-70-0 [smolecule.com]
- 2. 3,4-DIETHYLHEXANE | 19398-77-7 [chemicalbook.com]
- 3. 3,4-diethylhexane [stenutz.eu]
- 4. 3,4-DIETHYLHEXANE CAS#: 19398-77-7 [chemicalbook.com]
- 5. Hexane, 3,4-diethyl- | C10H22 | CID 88038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Diethyl hexane [webbook.nist.gov]
A Comparative Guide to the Certification of 3,4-Diethyl-3-methylhexane as a Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,4-Diethyl-3-methylhexane with a certified reference material (CRM), n-Undecane, and outlines the experimental protocols required for its certification. As a branched-chain alkane, this compound holds potential as a reference material in various analytical applications, particularly in gas chromatography (GC) for the petrochemical and environmental sectors. This document details the necessary steps for its qualification, ensuring data integrity and traceability.
Comparison with a Certified Reference Material: n-Undecane
To establish the suitability of this compound as a reference material, its physicochemical and analytical properties are compared against n-Undecane, a commercially available straight-chain alkane Certified Reference Material (CRM) with the same molecular formula and weight.
| Property | This compound (Candidate Material) | n-Undecane (Certified Reference Material) |
| Chemical Formula | C₁₁H₂₄ | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [1] | 156.31 g/mol [2][3][4] |
| CAS Number | 61868-70-0[1] | 1120-21-4[2][3] |
| Structure | Branched-chain alkane | Straight-chain alkane |
| Boiling Point | ~190 °C | 196 °C[3] |
| Predicted GC Retention Time | Shorter than n-Undecane on a non-polar column | Longer than this compound on a non-polar column |
| ¹H NMR Spectrum | Complex, with overlapping multiplets in the 0.8-1.5 ppm region | Simple, with a triplet at ~0.88 ppm and a large multiplet at ~1.26 ppm[2] |
Experimental Protocols for Certification
The certification of a new reference material like this compound requires a rigorous set of experimental procedures to establish its identity, purity, and stability. The following protocols are based on established international standards such as ISO 17034 for the production of reference materials.
Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the purity of this compound by separating and quantifying all volatile organic impurities. GC-FID is a primary method for the purity assessment of volatile organic compounds due to its high sensitivity and the near-uniform response of the detector to hydrocarbons.[5][6][7][8][9]
Methodology:
-
Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable for separating alkanes.
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a high-purity solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 1000 µg/mL.
-
Prepare a series of calibration standards by serially diluting a certified reference material of a similar compound (e.g., n-Undecane) in the same solvent.
-
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).
-
-
Data Analysis:
-
The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
The identity of the main peak is confirmed by comparing its retention time with that of a known standard or by mass spectrometry.
-
Impurities are identified and quantified using the calibration curve of a suitable certified reference material.
-
Identity and Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and to identify any structurally related impurities. Quantitative NMR (qNMR) can also be used as a primary method for purity assessment.[10][11][12][13][14]
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
For quantitative analysis, a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfoxide) is accurately weighed and added to the sample.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time) to ensure full relaxation of all protons, which is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are analyzed to confirm the structure of this compound.
-
For qNMR, the purity of the sample is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard.
-
Certification Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the certification of a chemical reference material and a simplified representation of the analytical signaling pathway in GC-FID.
References
- 1. This compound | C11H24 | CID 22242099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 十一烷 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. PGRL GCFID Qualitative Analysis Method for Hydrocarbons | U.S. Geological Survey [usgs.gov]
- 6. Development, optimization, validation and application of faster gas chromatography - flame ionization detector method for the analysis of total petroleum hydrocarbons in contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 2.6.1. Gas Chromatography with Flame Ionization Detector [bio-protocol.org]
- 9. measurlabs.com [measurlabs.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 12. emerypharma.com [emerypharma.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ethz.ch [ethz.ch]
A Comparative Guide to the Quantification of 3,4-Diethyl-3-methylhexane: Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds is critical for product development, quality control, and safety assessment. This guide provides an objective comparison of common analytical techniques for the quantification of 3,4-Diethyl-3-methylhexane, a branched alkane. Due to the limited availability of specific quantitative data for this compound, this guide utilizes performance metrics for its constitutional isomer, 3-Ethyl-4-methylhexane, as a close proxy. This approach is scientifically reasonable as the similarity in their chemical structure and volatility suggests comparable behavior during analysis. The data presented is supported by established principles for the analysis of volatile hydrocarbons.
The two primary methods compared are Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS).
Data Presentation: A Side-by-Side Comparison
The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for the analysis of volatile hydrocarbons like this compound using HS-GC-FID and SPME-GC-MS.
| Validation Parameter | Headspace (HS) - GC-FID | Solid-Phase Microextraction (SPME) - GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Precision (RSD%) | < 2% (repeatability), < 3% (intermediate precision)[1] | < 15%[1] |
| Accuracy (Recovery %) | 98-102%[1] | 80-120%[1] |
| Limit of Detection (LOD) | ~5 mg/L[1] | 19.3 to 36.0 ng/g for n-alkanes[1] |
| Limit of Quantification (LOQ) | ~12.5 mg/L[1] | ~30 ng/g for n-alkanes and PAHs[1] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using HS-GC-FID and SPME-GC-MS. These should be optimized and validated for specific applications.
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This method is suitable for the analysis of volatile compounds in liquid or solid samples.
1. Sample Preparation:
-
Accurately weigh the sample into a headspace vial.
-
If necessary, add a suitable solvent and seal the vial.
-
For calibration, prepare a series of standards of this compound in the same matrix as the sample.
2. HS-GC-FID Analysis:
-
Headspace Sampler Parameters:
-
Incubation Temperature: 70°C
-
Incubation Time: 60 minutes
-
-
GC Parameters:
-
Column: ZB-BAC1 or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium, constant flow
-
-
FID Parameters:
-
Temperature: 250°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen) Flow: 25 mL/min
-
3. Data Analysis:
-
Quantify this compound based on the peak area using a calibration curve generated from the standards.
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
This technique is highly sensitive and selective, making it ideal for trace-level analysis.
1. Sample Preparation:
-
Place the sample into a vial.
-
Spike with an appropriate internal standard.
-
Seal the vial.
2. SPME-GC-MS Analysis:
-
SPME Parameters:
-
Fiber: 100 µm Polydimethylsiloxane (PDMS) or other suitable fiber
-
Extraction Temperature: 60°C
-
Extraction Time: 30 minutes
-
-
GC Parameters:
-
Column: DB-5ms or equivalent
-
Injector Temperature: 250°C (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium, constant flow
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM) or Full Scan
-
3. Data Analysis:
-
Identify this compound by its retention time and mass spectrum.
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the quantification of this compound using the described analytical methods.
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for selecting an analytical method.
References
Comparative Analysis of Alkane Synthesis Methods
A Comparative Guide to Alkane Synthesis Methods for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of several key methods for alkane synthesis, offering insights into their mechanisms, advantages, and limitations. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthetic route for their specific applications. This document summarizes quantitative data in tabular form, presents detailed experimental protocols for key reactions, and includes visualizations of reaction workflows.
The selection of an appropriate method for synthesizing alkanes is crucial and depends on factors such as the desired structure of the alkane (symmetrical, unsymmetrical, branched), the nature of the starting materials, and the required reaction conditions. The following table provides a summary of key performance indicators for several common alkane synthesis methods.
| Method | Starting Material(s) | Product Scope | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Reagents/Catalysts |
| Wurtz Reaction | Alkyl Halides | Symmetrical Alkanes | Generally Low (<60%) | Variable | Room Temp. to Reflux | Sodium Metal |
| Corey-House Synthesis | Alkyl Halides, Organocuprates | Symmetrical & Unsymmetrical Alkanes | High (often >80%) | 1-12 h | 0 to Room Temp. | Lithium Dialkylcuprate (Gilman Reagent) |
| Grignard Reagent Coupling | Alkyl Halides, Grignard Reagents | Branched Alkanes | 70-90% | 12 h | 0 to Room Temp. | Grignard Reagent, CoCl₂, LiI |
| Wolff-Kishner Reduction | Aldehydes, Ketones | Alkanes (from Carbonyls) | 60-90% | 3-100 h | 180-220 | Hydrazine (B178648) (NH₂NH₂), Strong Base (e.g., KOH) |
| Clemmensen Reduction | Aldehydes, Ketones | Alkanes (from Carbonyls) | 50-80% | Variable | Reflux | Zinc Amalgam (Zn(Hg)), Conc. HCl |
| Kolbe Electrolysis | Carboxylic Acid Salts | Symmetrical Alkanes | Moderate (<50%) | Variable | Electrolysis | Platinum Electrodes |
| Catalytic Hydrogenation | Alkenes, Alkynes | Alkanes | High (>95%) | 1-3 h | Room Temp. to 150 | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) |
Experimental Protocols
Detailed methodologies for key alkane synthesis reactions are provided below. These protocols are illustrative and may require optimization based on specific substrates and laboratory conditions.
Corey-House Synthesis of Nonane (B91170)
This protocol describes the synthesis of nonane from 1-bromobutane (B133212) and 1-bromopentane (B41390).
Step 1: Preparation of Lithium Dibutylcuprate (Gilman Reagent)
-
In a flame-dried, argon-purged flask, add lithium metal to dry diethyl ether.
-
Slowly add 1-bromobutane to the stirred suspension at a rate that maintains a gentle reflux.
-
After the lithium has dissolved, cool the resulting butyllithium (B86547) solution to 0 °C.
-
In a separate flask, suspend copper(I) iodide in dry diethyl ether and cool to 0 °C.
-
Slowly transfer the butyllithium solution to the copper(I) iodide suspension via cannula. The formation of the Gilman reagent, lithium dibutylcuprate, is indicated by a color change.
Step 2: Coupling Reaction
-
To the freshly prepared Gilman reagent at 0 °C, add 1-bromopentane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the nonane by distillation.
Wolff-Kishner Reduction of 2-Octanone to Octane (B31449)
This protocol details the reduction of a ketone to its corresponding alkane.[1][2]
-
To a round-bottom flask equipped with a reflux condenser, add 2-octanone, hydrazine hydrate, and diethylene glycol.
-
Add potassium hydroxide (B78521) pellets to the mixture.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.[1]
-
Replace the reflux condenser with a distillation apparatus and slowly raise the temperature to distill off water and excess hydrazine, allowing the reaction temperature to rise to 180-200 °C.[2]
-
Maintain the reaction at this temperature for an additional 3-4 hours, during which nitrogen gas will evolve.[1]
-
Cool the reaction mixture, add water, and extract the product with pentane (B18724).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purify the octane by distillation.
Grignard Reagent Synthesis of a Branched Alkane: 2,2-Dimethyldecane[3]
This protocol describes a cobalt-catalyzed cross-coupling of a Grignard reagent with an alkyl halide.[3]
-
To a flame-dried, argon-purged round-bottom flask, add cobalt(II) chloride (2 mol%) and lithium iodide (4 mol%).[3]
-
Add anhydrous tetrahydrofuran (B95107) (THF) and isoprene (B109036) (2 equivalents).[3]
-
Cool the mixture to 0 °C in an ice bath.[3]
-
Slowly add a solution of tert-butylmagnesium chloride (1.2 equivalents) to the reaction mixture.[3]
-
Add 1-iodooctane (B127717) (1 equivalent) dropwise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 12 hours.[3]
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[3]
-
Extract the product with pentane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.[3]
-
Filter and distill the pentane to yield the pure 2,2-dimethyldecane.[3]
Visualizing Reaction Workflows
The following diagrams illustrate the logical flow and key steps of several alkane synthesis methods.
References
A Researcher's Guide to Performance Verification of GC Columns for Branched Alkane Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of complex hydrocarbon mixtures, the accurate separation of branched alkanes is a frequent challenge. The vast number of structurally similar isomers necessitates a careful selection and verification of Gas Chromatography (GC) columns to ensure reliable and reproducible results. This guide provides an objective comparison of GC column performance for branched alkane analysis, supported by experimental data and detailed protocols.
The separation of branched alkanes is primarily influenced by the choice of the GC column's stationary phase, dimensions (length, internal diameter, and film thickness), and thermal stability.[1] Non-polar stationary phases are the industry standard for analyzing alkanes, as elution is mainly based on boiling points.[1] However, for high molecular weight and complex mixtures of branched alkanes, columns with enhanced thermal stability and low bleed are crucial to withstand the high temperatures required for elution and to ensure sensitive detection.[1][2][3]
Comparative Performance of Common GC Columns
The selection of an appropriate GC column is a critical step that dictates the success of the separation and subsequent identification of branched alkanes.[1] The following tables summarize the performance of commonly used GC columns for the analysis of these complex molecules.
Table 1: Comparison of Non-Polar GC Columns for Branched Alkane Analysis
| Column | Stationary Phase | Key Features | Max. Temperature (°C) | Common Applications |
| Agilent J&W DB-5ht | (5%-Phenyl)-methylpolysiloxane | High thermal stability, low bleed, robust performance for high boiling point compounds.[1] | 400 | High-temperature GC, analysis of waxes, triglycerides, and high molecular weight hydrocarbons.[1] |
| Restek Rtx-5MS | 5% Diphenyl / 95% Dimethyl Polysiloxane | Low bleed for mass spectrometry, excellent inertness for active compounds. | 350 | Detailed hydrocarbon analysis (DHA), environmental analysis, drug screening.[1] |
| Phenomenex Zebron ZB-1HT Inferno | 100% Dimethylpolysiloxane | Engineered for high-temperature applications with extremely low bleed.[3] | 430 | Analysis of high molecular weight hydrocarbons, simulated distillation. |
| Agilent J&W DB-1ht | 100% Dimethylpolysiloxane | Specifically processed for extended temperature limits and high-temperature polyimide coating.[3] | 400 | Analysis of high molecular weight hydrocarbons like hexatriacontane.[3] |
| Restek Rxi-1HT | 100% Dimethylpolysiloxane | Processed for high-temperature applications with ultra-low bleed and exceptional inertness.[3] | 400 | Suitable for a wide range of high-temperature applications requiring inertness.[3] |
Table 2: Impact of Column Dimensions on Branched Alkane Separation
| Parameter | Effect on Separation | Recommendation for Branched Alkanes |
| Length | Longer columns provide higher resolution (more theoretical plates) but result in longer analysis times.[4] | For complex mixtures with many isomers, longer columns (e.g., 100 m) are recommended to improve resolution.[5] |
| Internal Diameter (ID) | Narrower ID columns offer higher efficiency and sensitivity but have lower sample capacity.[6] | 0.25 mm ID is a popular choice offering a good compromise between efficiency and sample capacity for most applications.[6] |
| Film Thickness | Thicker films increase retention, which is beneficial for volatile compounds, and also increase sample capacity.[6] | A standard film thickness of 0.25 µm is often a good starting point. Thicker films may be necessary for very volatile branched alkanes to improve retention.[7] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative experimental protocols for the performance verification of GC columns using branched alkanes, based on established methods.
Protocol 1: Detailed Hydrocarbon Analysis (DHA) for C10-C20 Range
This protocol is suitable for the detailed analysis of medium-range branched alkanes.
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: Restek Rtx-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[8]
GC Conditions:
-
Injector: Split/Splitless, operated at 300°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
Detector (FID):
-
Temperature: 320°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Protocol 2: High-Temperature GC (HTGC) for C20-C60+ Range
This protocol is designed for the analysis of high-boiling point branched alkanes, such as those found in waxes and heavy petroleum fractions.[1]
Instrumentation:
-
Gas Chromatograph: Capable of high-temperature operation (up to 450°C) and equipped with an FID.[3]
-
Column: Agilent J&W DB-5ht (30 m x 0.25 mm I.D., 0.1 µm film thickness).[1]
-
Carrier Gas: Helium or Hydrogen.[1]
GC Conditions:
-
Injector: Cool On-Column or PTV.
-
Injection Volume: 1 µL.
-
Injector Program (for PTV): 50°C (hold for 0.1 min), ramp at 200°C/min to 400°C (hold for 10 min).[1]
-
Oven Program:
-
Detector (FID):
-
Temperature: 400°C.[1]
-
Logical Workflow for GC Column Performance Verification
The process of verifying the performance of a GC column for branched alkane analysis can be approached systematically. The following diagram illustrates a logical workflow to guide researchers.
Caption: Logical workflow for GC column performance verification.
Concluding Remarks
The successful separation of branched alkanes is a multifaceted challenge that hinges on the judicious selection of the GC column and the optimization of analytical parameters.[1] Non-polar columns, particularly those with enhanced thermal stability and low bleed characteristics, are the cornerstone of such analyses.[1] For highly complex mixtures, longer columns with smaller internal diameters will generally yield better resolution, albeit at the cost of longer analysis times.[1] The protocols and comparative data provided in this guide serve as a starting point for method development. Further optimization will likely be necessary to achieve the desired separation for specific complex mixtures of branched alkanes.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 3,4-Diethyl-3-methylhexane
Essential Safety and Handling Guide for 3,4-Diethyl-3-methylhexane
Audience: Researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on data from similar compounds, this compound should be treated as a hazardous substance with the following classifications:
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor.[1][2][3] |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[1][2][3][4][5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][4][5] |
| Specific target organ toxicity - single exposure | Category 3 | H336: May cause drowsiness or dizziness.[1][4][5] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 or 2 | H410: Very toxic to aquatic life with long lasting effects or H411: Toxic to aquatic life with long lasting effects.[1][2][4] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.[6][7][8][9]
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[2][7][8][10][11] | Protects against splashes and vapors that can cause eye irritation.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any signs of degradation before use.[2][7][8][9] | Prevents skin contact, which can cause irritation.[1][4] |
| Skin and Body Protection | A flame-retardant lab coat must be worn. Additional protective clothing may be necessary for larger quantities or specific procedures.[2][7][10] | Protects against skin contact and in the event of a fire. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[2][8] If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary. | Prevents inhalation of vapors, which can cause drowsiness or dizziness.[1][4] |
Operational Plan: Safe Handling and Storage
Receiving and Storage
-
Inventory: Upon receipt, log the chemical into the laboratory's inventory system.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (if available), and appropriate hazard pictograms.[7]
-
Storage Location: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][2][8]
-
Storage Cabinet: Store in a designated flammable liquid storage cabinet.[2][8]
-
Segregation: Segregate from incompatible materials such as oxidizing agents.[8]
-
Container Integrity: Keep containers tightly closed when not in use.[1][4][8]
-
Secondary Containment: Use secondary containment to prevent spills from spreading.[2]
Handling and Dispensing
All handling and dispensing of this compound should be conducted in a certified chemical fume hood.[2]
-
Eliminate Ignition Sources: Before handling, ensure all potential ignition sources, such as open flames, hot surfaces, and sparks, are removed from the area.[4][7][8]
-
Grounding: Ground and bond containers when transferring the liquid to prevent static discharge.[2][4]
-
Use of Appropriate Tools: Use only spark-proof tools and explosion-proof equipment.[2][4]
-
Avoid Contact: Avoid inhalation of vapors and direct contact with skin and eyes.[2][4]
-
Hygiene: After handling, wash hands thoroughly with soap and water.[2][4]
Disposal Plan: Spill Response and Waste Management
Spill Response Protocol
For Minor Spills (less than 100 mL) in a Fume Hood:
-
Alert Personnel: Alert others in the immediate area.
-
Containment: Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[2]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Cleaning: Clean the spill area with a suitable solvent, followed by soap and water.[2]
-
Ventilation: Ventilate the area thoroughly.[2]
For Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate: Evacuate the laboratory immediately and alert others.[2]
-
Control Ignition Sources: If it is safe to do so, turn off all ignition sources.[2]
-
Containment: Close the laboratory doors to contain the vapors.[2]
-
Emergency Contact: Contact the institution's emergency response team or local fire department.[2]
-
Provide Information: Provide emergency responders with the Safety Data Sheet (or information for a similar compound) and details of the spill.[2]
Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations.[12]
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[2] The container should be clearly marked as "Hazardous Waste" and include the chemical name and associated hazards (flammable, toxic).
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials and ignition sources.
-
Disposal Request: Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Do not attempt to dispose of the chemical waste yourself.[11]
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. benchchem.com [benchchem.com]
- 3. chemical-label.com [chemical-label.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cpachem.com [cpachem.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. qa1.safeatworkca.com [qa1.safeatworkca.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
